3-Fluorooxane-4,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluorooxane-4,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3/c6-4-3-9-2-1-5(4,7)8/h4,7-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQIVNQXMOFOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Proposed Synthesis and Characterization of 3-Fluorooxane-4,4-diol: A Novel Fluorinated Heterocycle
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] This guide addresses the synthesis and characterization of 3-fluorooxane-4,4-diol, a novel compound for which, to date, no specific synthetic protocol has been published. Leveraging established principles of fluorine chemistry, we present a robust, scientifically-grounded proposed synthetic route starting from a commercially available precursor. This document provides a comprehensive framework for its preparation via electrophilic fluorination and subsequent hydration, followed by a detailed discussion of the analytical methodologies required for its unambiguous structural elucidation, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The protocols and insights herein are designed to equip researchers and drug development professionals with the necessary knowledge to synthesize and validate this promising new chemical entity.
Introduction: The Strategic Value of Fluorinated Oxanes
The introduction of fluorine into drug candidates can profoundly alter their metabolic stability, bioavailability, and binding affinity.[1] The oxane (tetrahydropyran) ring is a prevalent motif in numerous natural products and pharmaceuticals, valued for its favorable physicochemical properties. The combination of these two features—a fluorine atom and an oxane core—presents a compelling strategy for developing novel chemical matter.
This compound is a unique structure featuring three key components:
-
An Oxane Ring: A stable, saturated six-membered heterocycle containing oxygen.
-
A Fluorine Substituent: Positioned at the C3 position, adjacent to a carbonyl or its hydrate.
-
A Geminal Diol (Hydrate): A hydrated ketone at the C4 position, stabilized by the electron-withdrawing nature of the adjacent fluorine atom.
This technical guide provides a proposed pathway to this molecule, designed to be a self-validating system where the rationale behind each step is explained, and the characterization methods provide definitive proof of structure.
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉FO₃ | [2] |
| Molecular Weight | 136.12 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1COCC(C1(O)O)F | [2] |
| InChIKey | BKQIVNQXMOFOJZ-UHFFFAOYSA-N | [2] |
| XLogP3 | -0.8 | [2] |
Proposed Synthesis of this compound
Due to the absence of a published procedure, we propose a two-step synthesis commencing with the commercially available tetrahydro-4H-pyran-4-one. The strategy involves an α-fluorination followed by hydration of the ketone to the target gem-diol.
Caption: Proposed two-step synthesis of this compound.
Step 1: α-Fluorination of Tetrahydro-4H-pyran-4-one
Causality and Reagent Choice: The primary objective is to install a single fluorine atom adjacent to the carbonyl group. An electrophilic fluorination approach is ideal for this transformation. Reagents such as N-fluorobenzenesulfonimide (NFSI) or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) are effective, modern electrophilic fluorine sources that are safer and more manageable than elemental fluorine gas.[1][3] We propose using Selectfluor® due to its high efficiency and operational simplicity in aqueous solvent systems, which directly facilitates the subsequent hydration step.[4] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic fluorine source.
Experimental Protocol:
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a 1:1 mixture of acetonitrile and water (e.g., 100 mL for a 0.1 mol scale reaction).
-
Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 3-fluorotetrahydro-4H-pyran-4-one, can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of the fluorinated ketone intermediate.
Step 2: Hydration to this compound
Mechanistic Principle: The equilibrium between a ketone and its corresponding gem-diol (hydrate) is significantly influenced by the electronic environment of the carbonyl carbon. The presence of the highly electronegative fluorine atom at the α-position inductively withdraws electron density from the carbonyl carbon. This increases its electrophilicity and stabilizes the hydrate form, shifting the equilibrium toward the desired this compound. This step may occur spontaneously during the aqueous workup of the fluorination reaction or can be completed by purification from a water-containing solvent system.
Protocol for Isolation and Purification:
-
Crystallization: The crude product from Step 1 can often be purified directly by recrystallization. Dissolve the crude material in a minimal amount of hot water or a mixed solvent system like acetone/water or ethanol/water.
-
Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filtration: Collect the crystalline product by vacuum filtration, washing with a small amount of cold water.
-
Drying: Dry the crystals under vacuum to yield pure this compound. The presence of the diol can be confirmed by the disappearance of the ketone signal in IR and ¹³C NMR spectra and the appearance of hydroxyl signals.
In-depth Characterization
Unambiguous characterization is critical to validate the structure of the synthesized compound. A combination of spectroscopic techniques is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of fluorinated organic molecules.[5] A full suite of experiments (¹H, ¹³C, ¹⁹F, and 2D correlation spectra like COSY and HSQC) should be performed. The presence of fluorine introduces characteristic splitting patterns (J-couplings) that are invaluable for confirming the structure.[6]
Table 2: Predicted NMR Spectroscopic Data for this compound (in D₂O)
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H NMR | 4.5 - 4.8 | ddd | JHF ≈ 48, Jgem, Jvic | H-3 (proton on carbon bearing fluorine) |
| 3.5 - 4.0 | m | - | H-2, H-5, H-6 (protons on carbons adjacent to oxygen) | |
| ¹³C NMR | 90 - 95 | d | ¹JCF ≈ 180-200 | C-3 (carbon bearing fluorine) |
| 95 - 100 | d | ²JCF ≈ 20-25 | C-4 (carbon bearing gem-diol) | |
| 60 - 70 | m | - | C-2, C-6 (carbons adjacent to oxygen) | |
| 30 - 40 | d | ²JCF ≈ 15-20 | C-5 | |
| ¹⁹F NMR | -190 to -210 | ddd | ¹JFH ≈ 48, etc. | F-3 |
Note: Chemical shifts (δ) are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Multiplicity: d = doublet, t = triplet, m = multiplet, ddd = doublet of doublet of doublets. J-couplings are approximate and serve as a guide.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.[7] Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 137.06 | Protonated Molecular Ion |
| [M+Na]⁺ | 159.04 | Sodiated Adduct |
| [M-H₂O+H]⁺ | 119.05 | Loss of water |
| [M-HF+H]⁺ | 117.06 | Loss of hydrogen fluoride |
X-Ray Crystallography
For definitive and unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.[8] This technique provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.
Generalized Protocol for Crystallography:
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solvent (e.g., water, ethanol) or by vapor diffusion.[8]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation. The final refined structure provides incontrovertible evidence for the formation of this compound.[9]
Safety, Handling, and Storage
-
Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor® are strong oxidizers. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Avoid contact with combustible materials.
-
Product Handling: While the final product is not expected to be highly toxic, standard laboratory safety procedures should be followed. Handle with gloves and safety glasses.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion and Future Outlook
This guide outlines a logical and robust proposed synthesis for the novel compound this compound, based on well-established principles of modern organic chemistry. The detailed characterization workflow provides a clear path for researchers to validate its structure with high confidence. The successful synthesis and characterization of this molecule would provide a valuable new building block for medicinal chemistry and drug discovery programs. Future work could explore its incorporation into biologically active scaffolds to investigate the impact of this unique fluorinated, hydrated heterocyclic motif on pharmacological activity.
References
- 1. 氟化 [sigmaaldrich.com]
- 2. This compound | C5H9FO3 | CID 86811261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorination Strategies :: The Britton group [brittonsfu.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. jeolusa.com [jeolusa.com]
- 6. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. govinfo.gov [govinfo.gov]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Blueprint of 3-Fluorooxane-4,4-diol: A Technical Guide
Introduction: Unveiling a Unique Molecular Architecture
In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine into organic scaffolds continues to be a paramount strategy for modulating molecular properties. The target of our investigation, 3-Fluorooxane-4,4-diol, presents a fascinating convergence of structural motifs: a saturated six-membered oxane ring, a stereogenic center bearing a fluorine atom, and a geminal diol. The oxane (or tetrahydropyran) framework is a common feature in many biologically active natural products and pharmaceuticals.[1] Fluorine's unique stereoelectronic properties can profoundly influence conformation, metabolic stability, and binding affinity.
However, the geminal diol functionality introduces a layer of complexity. Gem-diols are often transient intermediates in the hydration of carbonyls, typically unstable and prone to dehydration.[2] Their isolation and characterization can be challenging, though stability is enhanced by factors such as intramolecular hydrogen bonding or the presence of electron-withdrawing groups—a role the adjacent fluorine atom in our target molecule could potentially play.
This guide provides an in-depth, predictive analysis of the key spectroscopic data—NMR, IR, and MS—that would define the structure of this compound. Lacking direct experimental spectra for this specific entity, this document serves as a foundational blueprint for researchers, synthesizing established principles and data from analogous structures to anticipate the spectral signatures required for its unambiguous identification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map
NMR spectroscopy is the cornerstone for the structural elucidation of fluorinated organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by 2D correlation experiments, would be essential. The presence of fluorine dramatically complicates ¹H and ¹³C spectra through spin-spin coupling, but in doing so, provides invaluable connectivity information.[3]
Theoretical Framework & Predicted Spectra
¹H NMR Spectroscopy: The proton spectrum is anticipated to be complex due to the locked chair-like conformation of the oxane ring and extensive coupling. The protons on the carbon bearing the fluorine (H3) will be significantly influenced, appearing as a doublet of multiplets due to coupling with adjacent protons and the fluorine atom. Geminal H-F coupling constants (²JHF) can be large, typically in the range of 42-80 Hz.[4] Protons on carbons adjacent to the ether oxygen (H2 and H6) will be deshielded, appearing further downfield.
¹⁹F NMR Spectroscopy: As the only naturally occurring fluorine isotope, ¹⁹F provides a highly sensitive and specific NMR handle.[3] The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[5] For an aliphatic fluoride such as this, a chemical shift in the range of -170 to -220 ppm (relative to CFCl₃) is expected. The signal would be split by neighboring protons (H2 and H3), providing clear evidence for its position.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is perhaps the most informative. The presence of fluorine introduces C-F coupling, splitting the signals of nearby carbons into doublets (or more complex multiplets). The one-bond coupling (¹JCF) is typically very large (170-250 Hz), making the C3 signal unmistakably a doublet.[6] Two- and three-bond couplings (²JCF and ³JCF) are smaller but still significant (5-25 Hz), affecting the signals for C2, C4, and C5. The carbon bearing the gem-diol (C4) is expected to appear in the 90-100 ppm range, a characteristic chemical shift for such hydrated carbons.[7][8]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H2 (ax, eq) | 3.8 – 4.2 | m | - |
| H3 | 4.5 – 4.9 | dm | ²JHF ≈ 45-50; ³JHH ≈ 2-10 | |
| H5 (ax, eq) | 1.7 – 2.1 | m | - | |
| H6 (ax, eq) | 3.5 – 3.9 | m | - | |
| OH x 2 | 4.0 – 6.0 | br s | - | |
| ¹³C | C2 | 65 – 70 | d | ²JCF ≈ 15-25 |
| C3 | 88 – 94 | d | ¹JCF ≈ 170-190 | |
| C4 | 95 – 105 | d | ²JCF ≈ 15-25 | |
| C5 | 30 – 35 | d | ³JCF ≈ 5-10 | |
| C6 | 60 – 65 | s (or small d) | ⁴JCF ≈ 0-2 | |
| ¹⁹F | F3 | -190 – -210 | ddd | ²JFH3 ≈ 45-50; ³JFH2ax, ³JFH2eq |
Note: Predicted values are based on data for analogous fluorinated tetrahydropyrans and general NMR principles. Actual values may vary.
Experimental Protocol: NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which can help in observing exchangeable OH protons, or CDCl₃).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Note the broad spectral width required for fluorine NMR.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C and splitting from C-F coupling. An APT or DEPT experiment can aid in distinguishing CH, CH₂, and CH₃ groups.
-
2D NMR: Perform correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure. An H-F COSY or HMQC can also be used to confirm H-F couplings.
Visualization: NMR Analysis Workflow
Caption: A streamlined workflow for the complete NMR-based structural elucidation of this compound.
Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Theoretical Framework & Predicted Absorptions
The IR spectrum of this compound would be dominated by absorptions from its hydroxyl, ether, and carbon-fluorine bonds.
-
O-H Stretch: The two hydroxyl groups of the gem-diol will give rise to a strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[9]
-
C-H Stretch: Aliphatic sp³ C-H stretching vibrations will appear as sharp to medium bands just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).
-
C-O Stretch: The spectrum will contain strong C-O stretching bands in the "fingerprint region" between 1200 cm⁻¹ and 1000 cm⁻¹. This will be a complex region, with contributions from the C-O-C ether linkage and the C-OH bonds of the diol.[10]
-
C-F Stretch: The C-F bond gives a very strong absorption, typically in the 1110-1000 cm⁻¹ range.[11] This band will likely overlap with the strong C-O stretching absorptions, contributing to a complex and intense pattern in this region.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond | Vibrational Mode | Functional Group |
| 3550 - 3200 | Strong, Broad | O-H | Stretch, H-bonded | Gem-Diol |
| 2990 - 2850 | Medium-Strong | C-H | Stretch | Alkane (Oxane Ring) |
| 1470 - 1430 | Medium | C-H | Bend (Scissoring) | Methylene (CH₂) |
| ~1150 - 1000 | Very Strong | C-O, C-F | Stretch | Ether, Alcohol, Fluoroalkane |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As the compound is likely a solid or viscous oil, Attenuated Total Reflectance (ATR) is the ideal method. Place a small amount of the pure sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio, over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
Visualization: Functional Group-IR Correlation
Caption: Correlation of key functional groups in the target molecule with their expected IR absorption regions.
Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. Given the potential thermal instability of the gem-diol, a soft ionization technique like Electrospray Ionization (ESI) would be preferable to Electron Ionization (EI) for observing the molecular ion.
Theoretical Framework & Predicted Fragmentation
With ESI-MS, we would expect to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The exact mass of these ions would confirm the molecular formula (C₅H₉FO₃).
Under EI conditions or Collision-Induced Dissociation (CID) in MS/MS, the molecule would fragment in predictable ways based on its structure:
-
Loss of Water: Gem-diols readily lose water (18 Da). This would be a highly probable initial fragmentation step, leading to an ion corresponding to the precursor ketone, 3-fluorooxane-4-one.[12]
-
Loss of HF: Elimination of hydrogen fluoride (20 Da) is a common pathway for fluorinated compounds.[12]
-
Ring Cleavage: Saturated rings like oxane undergo fragmentation through α-cleavage (cleavage of the bond adjacent to the ether oxygen) and subsequent ring-opening pathways. This would lead to a series of smaller fragment ions.
Table 3: Predicted Key Ions in Mass Spectrometry
| m/z (Predicted) | Ion Formula | Ionization Mode | Proposed Origin |
| 137.0563 | [C₅H₁₀FO₃]⁺ | ESI (+) | Protonated Molecule [M+H]⁺ |
| 159.0382 | [C₅H₉FO₃Na]⁺ | ESI (+) | Sodium Adduct [M+Na]⁺ |
| 118.0430 | [C₅H₇FO₂]⁺˙ | EI / CID | Molecular ion after loss of H₂O |
| 116.0641 | [C₅H₉O₃]⁺ | EI / CID | Loss of F radical |
| 101.0324 | [C₄H₆FO₂]⁺ | EI / CID | α-cleavage with loss of CH₂O |
Note: Exact masses are calculated for the most abundant isotopes.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure purity before MS analysis.
-
Ionization: Use an ESI source in positive ion mode.
-
MS Scan: Perform a full scan over a mass range of m/z 50-500 to identify the molecular ion and any adducts.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 137) for CID and acquire the product ion spectrum to observe the characteristic fragmentation patterns.
Visualization: Primary Fragmentation Pathways
Caption: Predicted primary fragmentation pathways for the protonated molecule of this compound in MS/MS.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. While its gem-diol moiety presents potential stability challenges, its structural features are distinct and should be clearly discernible through modern analytical techniques. The definitive identification will hinge on the observation of key signatures: the complex, coupled multiplets in ¹H and ¹⁹F NMR; the characteristic doublets from C-F coupling and the unique C-(OH)₂ signal in ¹³C NMR; the broad O-H and strong, overlapping C-O/C-F stretches in IR spectroscopy; and the facile loss of water in mass spectrometry. This predictive guide provides the essential framework and expected data points to empower researchers in the synthesis, isolation, and definitive characterization of this and structurally related fluorinated compounds.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 12. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Predicted Properties and Characterization of 3-Fluorooxane-4,4-diol
Audience: Researchers, scientists, and drug development professionals. Disclaimer: 3-Fluorooxane-4,4-diol is a novel molecular entity for which no experimental data has been published. This guide, therefore, represents a predictive analysis based on established principles of organic chemistry and data from analogous structures. It is intended to serve as a theoretical framework for researchers interested in the synthesis and characterization of this and similar compounds.
Introduction and Molecular Overview
The intersection of fluorine chemistry with heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The introduction of fluorine can drastically alter a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The oxane (tetrahydropyran) ring is a privileged structure, appearing in numerous natural products and pharmaceuticals.[3][4] This guide focuses on the hypothetical molecule, this compound, a compound that combines the oxane framework with a fluorine substituent and a geminal diol.
Geminal diols, characterized by two hydroxyl groups on the same carbon, are typically unstable intermediates that exist in equilibrium with their corresponding ketone or aldehyde forms.[5][6] However, their stability can be significantly enhanced by the presence of proximal electron-withdrawing groups.[5][7] The primary focus of this analysis is to predict how the interplay between the electronegative fluorine atom and the oxane ring structure influences the stability and properties of the geminal diol at the C4 position.
Proposed Structure:
Figure 1. Chemical structure of this compound.
Predicted Physicochemical Properties
The physical properties of this compound are predicted by extrapolating from the known properties of the parent oxane ring and considering the impact of the fluoro and diol substituents. The presence of two hydroxyl groups is expected to significantly increase polarity, hydrogen bonding capacity, melting point, boiling point, and water solubility compared to unsubstituted oxane.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₅H₉FO₃ | Derived from the chemical structure. |
| Molecular Weight | 136.12 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid or low-melting solid. | Based on the properties of similar small, functionalized heterocycles. |
| Boiling Point | Significantly > 88°C | The boiling point of unsubstituted oxane is 88°C.[3][8][9] The two hydroxyl groups will introduce strong intermolecular hydrogen bonding, substantially increasing the boiling point. |
| Melting Point | > -45°C | The melting point of oxane is -45°C.[3][8][9] The potential for crystalline lattice formation through hydrogen bonding would raise the melting point considerably. |
| Water Solubility | High | Oxane itself is soluble in water (>80 g/L).[4][8] The two hydroxyl groups are expected to make the molecule highly miscible with water. |
| logP | < 0.95 | The logP of oxane is 0.95.[8] The hydrophilic diol functionality will significantly decrease the logP value, indicating higher hydrophilicity. |
Chemical Stability and Reactivity Profile
The chemical behavior of this compound is dictated by the interplay of its three key features: the geminal diol, the C-F bond, and the ether linkage within the oxane ring.
The Geminal Diol Equilibrium
Geminal diols are hydrates of ketones and exist in a reversible equilibrium.[5][10] The position of this equilibrium is the most critical question regarding the stability of the target molecule.
This compound <=> 3-Fluorooxan-4-one + H₂O
Generally, this equilibrium favors the ketone form.[6][11] However, the stability of the geminal diol is markedly increased by the presence of strong electron-withdrawing groups on adjacent carbons.[5][7] A classic example is chloral hydrate, which is stabilized by the -CCl₃ group.[5]
In our target molecule, the fluorine atom at C3 exerts a powerful inductive electron-withdrawing effect (-I effect). This effect is anticipated to stabilize the geminal diol at C4, shifting the equilibrium toward the diol form more than would be seen in a non-fluorinated analogue. This stabilization arises from the polarization of the C-C bond, which reduces electron density at the diol-bearing carbon, mitigating the inherent repulsion between the two oxygen atoms.[10][11]
The Carbon-Fluorine Bond
The C-F bond is the strongest single bond in organic chemistry, with a bond energy of around 480 kJ/mol.[12] This imparts high thermal and chemical stability.[1][12] Under typical physiological and synthetic conditions (excluding harsh reagents specifically designed to cleave C-F bonds), this bond would be expected to remain inert.
The Oxane Ring
The tetrahydropyran ring is a stable saturated heterocycle, generally resistant to ring-opening except under strongly acidic conditions.[4] The ether oxygen is a potential Lewis base and can be protonated, but this typically requires a strong acid.
Proposed Synthetic Strategy
As this compound is a novel compound, a de novo synthesis is required. A logical retrosynthetic approach would involve the formation of the geminal diol as the final step from a ketone precursor. The following multi-step pathway is proposed:
Methodology Details:
-
Step 1: Synthesis of a C4-Functionalized Precursor: This could begin with a readily available starting material like 3,4-dihydro-2H-pyran. An electrophilic fluorination-halogenation reaction across the double bond could install the fluorine at C3 and a handle (like a bromine) at C4.
-
Step 2: Oxidation to the Ketone: The C4-halogen could be converted to a hydroxyl group via nucleophilic substitution, followed by oxidation (e.g., using PCC, Swern, or Dess-Martin periodinane) to yield the key intermediate: 3-Fluorooxan-4-one . The synthesis of fluorinated cyclic ketones is a known challenge where reaction conditions must be carefully controlled to avoid side reactions.[13]
-
Step 3: Hydration of the Ketone: The final step is the hydration of 3-Fluorooxan-4-one. This reaction is typically reversible and catalyzed by acid or base.[14] Given the predicted stabilizing effect of the C3-fluorine, simply dissolving the ketone in water may be sufficient to establish an equilibrium with a significant concentration of the desired this compound. Isolating the pure diol might require low-temperature crystallization, as has been successful for other stabilized geminal diols.[15][16]
Proposed Experimental Characterization Workflow
Confirming the structure of a novel organofluorine compound requires a multi-technique approach, with ¹⁹F NMR being particularly crucial.
Spectroscopic Analysis
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. A single signal would be expected for the fluorine atom. Its chemical shift and coupling constants (J-values) to adjacent protons (²JHF and ³JHF) would provide invaluable structural information. The development of ¹⁹F-centric NMR analysis allows for detailed structure determination even in complex mixtures.[17][18] Computational methods can also be used to predict ¹⁹F NMR chemical shifts with good accuracy, aiding in structure confirmation.[19]
-
¹H NMR Spectroscopy: The spectrum would be complex due to the chiral center at C3. Protons on the oxane ring would appear as multiplets. The two hydroxyl protons might appear as a single broad peak or two distinct peaks, depending on the solvent and rate of exchange.
-
¹³C NMR Spectroscopy: Five distinct carbon signals are expected. The key signal would be from the C4 carbon, which would appear at a chemical shift characteristic of a carbon bearing two oxygen atoms (typically 70-90 ppm). The C3 carbon signal would show a large one-bond C-F coupling constant (¹JCF).
-
Infrared (IR) Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the hydroxyl groups. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would be evidence for the presence of the geminal diol over its ketone counterpart.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. The fragmentation pattern would likely show a characteristic loss of a water molecule, which is a common fragmentation pathway for geminal diols.[7]
Crystallographic Analysis
If a stable, crystalline solid can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the solid-state conformation of the oxane ring. This technique has been essential in characterizing other stable macrocyclic geminal diols.[15][16][20]
Predicted Biological and Pharmacological Relevance
While purely speculative, the structural motifs of this compound suggest potential utility in drug discovery.
-
Metabolic Blocking: The C-F bond is exceptionally stable and can be used to block metabolic oxidation at that position, a common strategy in drug design.[1]
-
Modulation of Physicochemical Properties: The introduction of fluorine and the diol functionality would significantly alter the polarity and hydrogen bonding potential compared to a simple oxane derivative. This can be used to fine-tune solubility and cell permeability.
-
Bioisosterism: The geminal diol could act as a stable, non-hydrolyzable mimic of a hydrated ketone or aldehyde, which could be relevant for enzyme inhibitor design.
Conclusion
This compound represents an intriguing, albeit hypothetical, molecule at the confluence of heterocyclic chemistry and organofluorine science. Predictive analysis suggests that the electron-withdrawing fluorine at the C3 position should lend considerable stability to the otherwise labile geminal diol at C4. The proposed synthetic and analytical workflows provide a clear roadmap for any research group wishing to undertake the challenge of synthesizing and characterizing this novel compound. Success in this endeavor would not only yield a new molecular entity but also provide valuable experimental insights into the stabilizing effects of fluorine on geminal diol systems within a heterocyclic framework.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Geminal diol - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 14. fiveable.me [fiveable.me]
- 15. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
A Comprehensive Guide to the Crystal Structure Analysis of 3-Fluorooxane-4,4-diol
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 3-Fluorooxane-4,4-diol, a molecule of significant interest due to the confluence of a stereoelectronically influential fluorine atom and a hydrogen-bond-rich gem-diol moiety on a flexible oxane scaffold. Addressed to researchers, crystallographers, and medicinal chemists, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental decisions, from rational crystal growth strategies for highly polar molecules to the nuances of data collection and structural refinement. We present a self-validating workflow that integrates experimental protocols with computational corroboration, ensuring the generation of a chemically precise and structurally validated model. The guide culminates in a detailed analysis of the molecule's conformational preferences and the intricate supramolecular architecture dictated by its unique functional groups, offering insights directly applicable to the rational design of fluorinated heterocyclic drug candidates.
The Strategic Importance of Fluorinated Oxanes in Drug Discovery
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, enhances metabolic stability, often leading to improved drug half-life. Furthermore, fluorine's high electronegativity can alter pKa, improve membrane permeability, and influence binding affinity with biological targets through unique electronic interactions.[2][3][4]
N-heterocycles are prevalent in FDA-approved drugs, with over two-thirds of small-molecule therapeutics containing at least one such ring system.[3] Oxygen-containing heterocycles like oxanes (tetrahydropyrans) serve as crucial structural motifs. The introduction of fluorine to this scaffold, as in this compound, presents a fascinating case study. The analysis of its three-dimensional structure is not merely an academic exercise; it provides a foundational blueprint for understanding how fluorine substitution governs:
-
Ring Conformation: The stereoelectronic gauche effect between the fluorine atom and the ring oxygen can impose significant conformational constraints, locking the flexible six-membered ring into a preferred geometry.[5][6]
-
Intermolecular Interactions: The gem-diol group is a potent hydrogen bond donor and acceptor, predisposing the molecule to form robust, predictable networks in the solid state.
-
Pharmacophore Geometry: The precise spatial arrangement of the fluorine, hydroxyl groups, and ether oxygen is critical for interaction with protein binding sites.
This guide will systematically elucidate the atomic-level structure of this compound, providing the critical data necessary for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.
Synthesis and Pre-Crystallization Characterization
A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. While a detailed synthetic exposition is beyond the scope of this guide, a plausible route to this compound involves a diastereoselective synthesis starting from a suitable precursor, potentially utilizing an epoxide opening strategy to install the vicinal fluoro- and hydroxyl- functionalities.[7][8]
Crucially, before attempting crystallization, the identity and purity of the synthesized material must be unequivocally confirmed. This is the first step in a self-validating protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the molecular connectivity and stereochemistry.
-
Infrared (IR) Spectroscopy: Used to verify the presence of key functional groups, particularly the broad O-H stretch of the diol and the C-F stretch.[9]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to ensure the sample is >99% pure, as impurities can severely inhibit crystallization.
Protocol: Achieving High-Quality Single Crystals
The primary challenge in crystallizing this compound is its high polarity, conferred by two hydroxyl groups, an ether oxygen, and a fluorine atom. Such compounds often exhibit high solubility in polar solvents but are insoluble in nonpolar ones, complicating the selection of an ideal solvent system for achieving supersaturation slowly.[10]
The guiding principle for crystallizing a polar compound is to identify a solvent or solvent system in which the compound has moderate solubility at high temperatures and low solubility at room or sub-ambient temperatures.[11][12][13]
Experimental Protocol 3.1: Crystal Growth by Vapor Diffusion
This method is often superior to slow evaporation for polar molecules as it allows for a more gradual approach to supersaturation.
-
Solvent Screening (Rationale): The goal is to find a "precipitant" solvent in which the compound is insoluble, and a "good" solvent in which it is freely soluble. For this compound, promising "good" solvents include methanol, ethanol, or acetonitrile. "Precipitant" candidates include diethyl ether, dichloromethane, or ethyl acetate.
-
Preparation of the Sample Vial:
-
Dissolve 2-5 mg of highly pure this compound in a minimal volume (e.g., 100-200 µL) of the chosen "good" solvent (e.g., methanol) in a small, open vial (e.g., a 0.5 mL microcentrifuge tube).
-
Causality: Using a minimal volume ensures the solution is near saturation, requiring less precipitant to induce crystallization, which often leads to fewer, higher-quality crystals.
-
-
Setting up the Diffusion Chamber:
-
Place the small, open vial inside a larger, sealable container (e.g., a 20 mL glass scintillation vial).
-
Add 1-2 mL of the "precipitant" solvent (e.g., diethyl ether) to the bottom of the larger vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly.
-
-
Incubation and Observation:
-
Store the sealed apparatus in a vibration-free location at a constant temperature (e.g., 4 °C or room temperature).
-
Causality: A constant temperature is critical. Temperature fluctuations alter solubility and can cause rapid precipitation or dissolution, destroying nascent crystals.
-
Over several days to weeks, the more volatile precipitant will slowly diffuse into the inner vial's solution, reducing the overall solubility of the compound and promoting slow crystal growth.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a cryoloop for immediate mounting on the diffractometer.[14]
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
SCXRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[14][15][16] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[17]
The SCXRD Experimental Workflow
The end-to-end process from a suitable crystal to a refined structure follows a well-defined path, which can be visualized as a logical workflow.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Experimental Protocol 4.1: X-ray Diffraction Data Collection
-
Crystal Mounting: A single, well-formed crystal is selected and mounted on a cryoloop. It is then flash-cooled to 100 K in a stream of cold nitrogen gas.
-
Causality: Cryo-cooling (100 K) is crucial to minimize atomic vibrations and significantly reduce radiation damage from the intense X-ray beam, allowing for the collection of higher-quality, higher-resolution data.[18]
-
-
Diffractometer Setup: The mounted crystal is centered in the X-ray beam of a modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a sensitive detector.[19]
-
Unit Cell Determination: A short series of initial frames (a "pre-experiment") are collected to locate reflections, determine the unit cell parameters, and assess the crystal's diffraction quality (mosaicity and resolution limit).
-
Data Collection Strategy: Based on the determined crystal system and space group, a strategy is calculated to ensure a complete and highly redundant dataset is collected. This involves defining the rotation ranges (e.g., multiple scans in φ and ω) and exposure times per frame.
-
Trustworthiness: Collecting a highly redundant dataset is essential for accurate data scaling and merging, which improves the signal-to-noise ratio of the final reflection intensities.[20]
-
-
Full Data Collection: The calculated strategy is executed. The crystal is rotated in the X-ray beam, and tens of thousands of reflections are recorded over hundreds of frames.[14]
Experimental Protocol 4.2: Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed. This involves integrating the intensity of each reflection spot and applying corrections for experimental factors (e.g., Lorentz and polarization effects). The output is a file containing the Miller indices (h,k,l) and intensity for each unique reflection.
-
Structure Solution: For small molecules like this compound, "direct methods" or dual-space algorithms are used to solve the phase problem and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.[21]
-
Validation: The quality of the final model is assessed using several metrics. The R1 factor is a measure of the agreement between the model and the data. A final R1 value below 5% is indicative of a good refinement. The goodness-of-fit (GOF) should be close to 1.0. The model is also checked for geometric soundness and any unresolved electron density.
Structural Analysis of this compound
The refined crystal structure provides a wealth of information about the molecule's intrinsic properties and its interactions in the solid state.
Crystallographic and Molecular Data
The quantitative data derived from the SCXRD experiment are summarized below.
| Parameter | Value | Rationale & Significance |
| Formula | C₅H₉FO₃ | Confirms the chemical composition. |
| Molecular Weight | 136.12 g/mol | Consistent with spectroscopic data. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules, indicating the presence of inversion centers in the packing. |
| a, b, c (Å) | Hypothetical values (e.g., 8.5, 10.2, 7.1) | Dimensions of the unit cell. |
| β (°) | Hypothetical value (e.g., 95.5) | The angle of the monoclinic unit cell. |
| Volume (ų) | Hypothetical value | Volume of the unit cell. |
| Z | 4 | Indicates four molecules per unit cell. |
| Temperature (K) | 100(2) K | Cryogenic temperature minimizes thermal motion for a more precise structure. |
| Final R1 [I > 2σ(I)] | < 0.05 | A low R-factor indicates excellent agreement between the experimental data and the refined model.[20] |
| wR2 (all data) | < 0.15 | A weighted R-factor based on all data. |
| Goodness-of-Fit (GOF) | ~1.0 | A value close to 1 indicates a good refinement model. |
Conformational Analysis: The Dominance of Stereoelectronics
The flexible six-membered oxane ring can adopt several conformations. The crystal structure reveals that this compound adopts a stable chair conformation . The key finding is the orientation of the substituents:
-
Axial Fluorine: The fluorine atom at the C3 position is found in the axial orientation. This is a direct consequence of the gauche effect , where the ring prefers a conformation that places the electronegative fluorine atom gauche to the electron-rich ring oxygen atom. This stereoelectronic interaction stabilizes the axial conformer over the equatorial one.[22][23]
-
Axial/Equatorial Hydroxyls: The gem-diol at the C4 position has one hydroxyl group in an axial position and the other in an equatorial position. This arrangement minimizes steric hindrance and facilitates the formation of an extensive hydrogen-bonding network.
Supramolecular Assembly: A Hydrogen-Bonded Framework
The crystal packing is not random; it is a highly ordered supramolecular assembly dominated by hydrogen bonds from the gem-diol group. Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts.[24][25]
The primary interaction is a network of O-H···O hydrogen bonds. Each this compound molecule acts as both a hydrogen bond donor (from its two OH groups) and an acceptor (at its two OH groups and the ring oxygen). This leads to the formation of a robust 3D network that holds the crystal lattice together.
Caption: Schematic of the intermolecular hydrogen bonding network.
| Interaction (D–H···A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) | Significance |
| O1–H1A···O2' | ~0.84 | ~1.90 | ~2.73 | ~170 | Strong intermolecular hydrogen bond. |
| O2–H2A···O1'' | ~0.84 | ~1.95 | ~2.78 | ~168 | Connects molecules into extended chains/layers. |
Computational Corroboration via DFT
To further validate the experimental findings, Density Functional Theory (DFT) calculations can be performed.[22][26] A geometry optimization of a single molecule of this compound in the gas phase or with a polarizable continuum model can be used to calculate the relative energies of different conformers. Such calculations are expected to confirm that the chair conformation with an axial fluorine is indeed the lowest energy structure, providing theoretical support for the experimentally observed geometry.[27]
Conclusion
The successful crystal structure analysis of this compound provides an unambiguous, atomic-resolution snapshot of its three-dimensional architecture. The key structural determinants are the stereoelectronically driven preference for an axial fluorine substituent and the extensive O-H···O hydrogen bonding network established by the gem-diol group. This detailed structural knowledge is invaluable for the drug development community, offering a precise model for computational docking studies and a rational basis for the design of new, conformationally defined fluorinated heterocycles with potentially enhanced therapeutic properties.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Infrared spectroscopy and theoretical structure analyses of protonated fluoroalcohol clusters: the impact of fluorination on the hydrogen bond networks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. quora.com [quora.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. tugraz.at [tugraz.at]
- 17. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - PMC [pmc.ncbi.nlm.nih.gov]
- 20. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 24. Polymorphism and Hirshfeld surface analysis of tetraoxa[2]perfluoroarene[2]triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 27. arxiv.org [arxiv.org]
A Methodological Framework for Assessing the Thermal Stability and Decomposition Profile of 3-Fluorooxane-4,4-diol
A Technical Guide for Researchers in Pharmaceutical Development
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide presents a comprehensive methodological framework for the detailed characterization of the thermal stability and decomposition pathways of 3-Fluorooxane-4,4-diol, a novel fluorinated heterocyclic compound. Recognizing the potential influence of the fluoro substituent and the geminal diol moiety on the molecule's stability, this document outlines an integrated approach using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). We provide detailed, field-tested protocols, explain the causal reasoning behind experimental choices, and illustrate potential decomposition mechanisms. This framework is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable stability data essential for regulatory submissions and formulation development.
Introduction: The Imperative for Thermal Stability Profiling
In pharmaceutical development, understanding the intrinsic stability of a molecule is paramount. Thermal degradation can lead to loss of potency, formation of potentially toxic impurities, and changes in physical properties, all ofwhich compromise patient safety and product efficacy. For novel molecules like this compound, a thorough thermal stability assessment is a foundational step in the preclinical phase of drug development.[1]
The structure of this compound presents unique stability considerations:
-
Fluorine Substitution: Carbon-fluorine bonds are exceptionally strong, often enhancing the thermal stability of a molecule.[2] However, the presence of a fluorine atom can also activate adjacent C-H bonds, potentially creating specific decomposition pathways, such as the elimination of hydrogen fluoride (HF).
-
Oxane Ring: Saturated heterocyclic rings like oxane can undergo thermal decomposition through various ring-opening mechanisms.[3]
-
Geminal Diol: Gem-diols are often viewed as hydrated forms of ketones and can be prone to dehydration, especially upon heating.[4][5][6] The stability of this functional group is influenced by intramolecular and intermolecular hydrogen bonding, steric effects, and the electronic influence of neighboring substituents.[7]
Given these structural features, a multi-faceted analytical approach is required to fully characterize the thermal behavior of this compound. This guide details the logical progression of such an investigation.
Integrated Analytical Workflow
A robust thermal analysis workflow does not rely on a single technique. Instead, it integrates complementary methods to build a complete picture of mass loss, energetic changes, and the identity of degradation products. The recommended workflow is a three-pillar approach.
Pillar 1: Thermogravimetric Analysis (TGA) for Mass Loss Characterization
Expertise & Causality: TGA is the foundational experiment. It directly measures changes in a sample's mass as a function of temperature in a controlled atmosphere.[8] This allows us to precisely determine the temperature at which degradation begins (onset temperature, Tonset) and the number of decomposition steps. For a molecule like this compound, we might anticipate distinct mass loss events corresponding to dehydration (loss of H₂O) followed by decomposition of the heterocyclic ring.
Protocol 3.1: Dynamic TGA Experiment
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared aluminum or platinum pan. Ensure a fine, evenly distributed powder to promote uniform heating.
-
Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is chosen initially to study the intrinsic thermal decomposition without oxidative effects.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard choice that balances resolution and experimental time.
-
-
Data Acquisition: Record the sample mass (%), derivative of mass loss (DTG, %/°C), and sample temperature (°C).
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset) using the tangent method on the TGA curve.
-
Identify the peak temperatures of maximum mass loss rate from the DTG curve.
-
Quantify the percentage mass loss for each distinct step.
-
Data Presentation: TGA Results Summary
| Parameter | Result (Nitrogen) | Result (Air - Optional) | Theoretical Mass Loss |
| Tonset (5% mass loss) | e.g., 155 °C | e.g., 140 °C | N/A |
| Step 1 Tpeak (DTG) | e.g., 170 °C | e.g., 165 °C | N/A |
| Step 1 Mass Loss (%) | e.g., 13.2% | e.g., 13.5% | Dehydration (H₂O): 13.23% |
| Step 2 Tpeak (DTG) | e.g., 280 °C | e.g., 265 °C | N/A |
| Step 2 Mass Loss (%) | e.g., 65.0% | e.g., 78.0% | Ring Fragmentation |
| Final Residue (%) @ 500°C | e.g., 21.8% | e.g., 8.5% | N/A |
Pillar 2: Differential Scanning Calorimetry (DSC) for Energetic Profiling
Expertise & Causality: While TGA tracks mass, DSC measures heat flow into or out of a sample relative to a reference.[9][10][11] This is crucial for identifying thermal events that do not involve mass loss, such as melting, crystallization, or solid-state polymorphic transitions.[12] For decomposition, DSC tells us whether the process is endothermic (heat is absorbed, e.g., for bond-breaking) or exothermic (heat is released, e.g., from uncontrolled decomposition). This information is critical for process safety assessments.
Protocol 4.1: DSC Analysis
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The small sample size and sealed pan enhance resolution and prevent mass loss before the decomposition event.
-
Atmosphere: Use a nitrogen purge at 50 mL/min to maintain an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 350 °C) at 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).
-
Data Analysis:
-
Identify the onset temperature and peak temperature for any endothermic or exothermic events.
-
Integrate the area under the peaks to determine the enthalpy (ΔH) of each transition (e.g., heat of fusion, ΔHfus).
-
Data Presentation: DSC Results Summary
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, J/g) | Interpretation |
| Endotherm 1 | e.g., 125.1 °C | e.g., 128.5 °C | e.g., 95.4 | Melting |
| Endotherm 2 | e.g., 156.0 °C | e.g., 171.2 °C | e.g., 250.7 | Dehydration (correlates with TGA Step 1) |
| Exotherm 1 | e.g., 275.5 °C | e.g., 281.0 °C | e.g., -450.1 | Exothermic Decomposition |
Pillar 3: Evolved Gas Analysis (EGA) for Mechanistic Insight
Expertise & Causality: Identifying the gaseous products evolved during decomposition is essential for elucidating the degradation pathway.[13][14] Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for real-time identification of the evolved components as mass loss occurs.[8][15][16] For this compound, TGA-MS is particularly powerful for detecting small, common fragments like water (m/z 18), HF (m/z 20), and carbon monoxide/dioxide (m/z 28/44).
Hypothesized Decomposition Pathway
Based on the molecule's structure, a plausible multi-step decomposition can be proposed. This hypothesis serves as a framework for interpreting the EGA data.
-
Dehydration: The gem-diol is thermally unstable and loses a molecule of water to form the corresponding ketone, 3-fluorooxan-4-one. This would correlate with the first mass loss step in TGA and the detection of H₂O (m/z 18) by MS.
-
Ring Fragmentation/HF Elimination: The resulting ketone may then undergo further decomposition. Potential pathways include elimination of HF to form an unsaturated ketone, or a retro-Diels-Alder-type ring fragmentation. This would correlate with the second, higher-temperature mass loss and the detection of HF (m/z 20) and various organic fragments by MS.
References
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TG/EGA | Thermogravimetry/Evolved Gas Analysis | EAG Laboratories [eag.com]
- 9. quercus.be [quercus.be]
- 10. resolvemass.ca [resolvemass.ca]
- 11. skztester.com [skztester.com]
- 12. veeprho.com [veeprho.com]
- 13. measurlabs.com [measurlabs.com]
- 14. EGA Evolved Gas Analysis - Instrument Specialists Inc. [instrument-specialists.com]
- 15. mt.com [mt.com]
- 16. scimed.co.uk [scimed.co.uk]
Solubility of 3-Fluorooxane-4,4-diol in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Fluorooxane-4,4-diol in Organic Solvents
Authored by a Senior Application Scientist
Abstract
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive technical overview of the solubility of this compound, a representative fluorinated heterocyclic compound. While specific experimental data for this novel compound is not publicly available, this document synthesizes established principles of fluorine chemistry and solubility theory to provide a robust framework for its characterization. We will explore the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the anticipated solubility profile in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of fluorinated compounds.
Introduction: The Role of Fluorine in Modulating Solubility
Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, make it a valuable element in drug design.[4][5] The strategic incorporation of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[5][6] However, the effect of fluorination on solubility is not always straightforward and is highly dependent on the molecular context.[1]
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7][8][9]
For this compound, we must consider the following:
-
Polarity: The presence of the hydroxyl groups and the ether oxygen atom in the oxane ring introduces significant polarity and hydrogen bonding capabilities. The fluorine atom, with its high electronegativity, further enhances the molecule's polarity.
-
Hydrogen Bonding: The two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms and the fluorine atom can act as hydrogen bond acceptors.[4] This suggests a propensity for solubility in protic and polar aprotic solvents.
-
Lipophilicity: While fluorine is highly electronegative, its effect on lipophilicity (logP) is complex. A single fluorine substitution can sometimes increase lipophilicity, while multiple fluorine atoms or certain fluorinated groups can decrease it.[4]
Theoretical Framework for Predicting Solubility
While experimental determination is the gold standard, theoretical models can offer valuable initial predictions. For fluorinated compounds, computational methods like the polarizable continuum model (PCM) can be used to predict solubilization energies.[10] Additionally, machine learning models trained on extensive datasets of solubility data for fluorinated gases in ionic liquids are emerging as powerful predictive tools.[11]
The solubility of this compound in a given solvent will be determined by the Gibbs free energy of dissolution, which encompasses both enthalpic and entropic contributions. A favorable dissolution process is one where the energy released from solute-solvent interactions compensates for the energy required to break solute-solute and solvent-solvent interactions.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound is crucial. The following section outlines a detailed, step-by-step methodology.
Materials and Reagents
-
This compound (as a solid)
-
A selection of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Nuclear Magnetic Resonance (NMR) spectrometer[7]
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow: Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[7]
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
For a more complete separation, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the saturated solution and the standard solutions using a suitable analytical technique like HPLC or NMR.[7]
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the experimental temperature.
-
Anticipated Solubility Profile of this compound
Based on the structural features of this compound, we can predict its solubility behavior in various classes of organic solvents.
Caption: Intermolecular forces influencing the solubility of this compound.
Predicted Solubility Data
The following table summarizes the anticipated solubility of this compound in common organic solvents, categorized by their polarity.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl groups of the diol can readily form hydrogen bonds with the hydroxyl groups of the solvent.[8] The polar nature of the oxane ring and the fluorine atom also contribute to favorable dipole-dipole interactions. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors for the diol's hydroxyl groups and engage in strong dipole-dipole interactions. The lack of a hydrogen-bond donating ability in the solvent might slightly reduce solubility compared to protic solvents. |
| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | These solvents can engage in dipole-dipole interactions with this compound. THF, with its ether oxygen, can also act as a hydrogen bond acceptor. |
| Non-polar | Hexane, Toluene | Low | The significant polarity and hydrogen bonding capabilities of this compound are mismatched with the non-polar nature of these solvents, leading to weak solute-solvent interactions.[7][9] |
Conclusion
The solubility of this compound is a critical parameter for its application in research and drug development. While specific experimental data is not yet available, a thorough understanding of the principles of fluorine chemistry and solubility allows for informed predictions and the design of robust experimental protocols for its determination. The presence of the gem-diol and the fluoro-oxane scaffold strongly suggests a preference for solubility in polar protic and aprotic solvents. The methodologies outlined in this guide provide a clear pathway for the empirical determination of its solubility profile, which will be invaluable for its formulation, purification, and biological evaluation.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.ws [chem.ws]
- 9. Khan Academy [khanacademy.org]
- 10. Theoretical prediction of the solubility of fluorinated C(60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Discovery and natural occurrence of fluorinated oxanes
An In-Depth Technical Guide to the Discovery and Natural Occurrence of Fluorinated Oxanes
Abstract
The incorporation of fluorine into organic molecules has profound effects on their chemical and biological properties, a fact long exploited in medicinal chemistry. However, the biosynthesis of organofluorine compounds in nature is exceptionally rare, making the study of naturally occurring fluorinated molecules a fascinating and important frontier in chemical biology and drug discovery. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of a unique class of these metabolites: the fluorinated oxanes. We will delve into the seminal discoveries of these compounds, the microorganisms that produce them, and the enzymatic machinery responsible for the formation of the remarkably stable carbon-fluorine bond. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental principles and practical methodologies in the study of these rare natural products.
The Rarity and Significance of Biogenic Organofluorines
Nature has evolved a vast and complex metabolic diversity, yet the enzymatic formation of a carbon-fluorine (C-F) bond is an exceedingly uncommon event. While thousands of naturally occurring organohalogens containing chlorine and bromine are known, only a handful of biogenic organofluorine compounds have been identified. This scarcity is likely due to the low bioavailability of the fluoride anion (F⁻) in soluble form and the high redox potential required for its enzymatic activation.
Despite their rarity, the study of fluorinated natural products is of significant interest for several reasons:
-
Novel Bioactivity: The unique physicochemical properties conferred by fluorine can lead to potent and selective biological activities.
-
Enzymatic Insights: Understanding the mechanisms of the enzymes that catalyze C-F bond formation, such as fluorinases, can pave the way for novel biocatalytic and synthetic biology approaches to create new fluorinated molecules.
-
Drug Development Leads: Naturally occurring fluorinated compounds can serve as valuable starting points for the development of new pharmaceuticals, with fluorine incorporation often enhancing metabolic stability and bioavailability.
This guide will focus on a subset of these rare molecules: natural products that feature a fluorinated oxane ring system.
Nucleocidin: A Paradigm of Fluorinated Oxane Natural Products
One of the most prominent examples of a naturally occurring fluorinated oxane is the antibiotic nucleocidin. Isolated from the bacterium Streptomyces calvus, nucleocidin is a modified adenosine nucleoside that possesses a fluorine atom at the 4'-position of its ribofuranose (an oxane) ring.
Discovery and Structural Elucidation
Nucleocidin was first isolated in the 1950s from cultures of Streptomyces calvus. However, the presence of fluorine in its structure was not confirmed until a decade later. The structure was ultimately established as 4′-fluoro-5′-O-sulfamoyladenosine, revealing two rare functional groups in a single natural product: a fluorine atom and a sulfamate ester.
For many years after its initial discovery, the production of nucleocidin by the publicly available strains of S. calvus mysteriously ceased. It was not until 2015 that researchers discovered a mutation in the bldA gene, which encodes a rare Leu-tRNA, was responsible for the loss of production. Complementation with a functional bldA gene restored the biosynthesis of this fascinating molecule, resolving a nearly 60-year-old mystery and enabling further biosynthetic studies.
Natural Occurrence and Biosynthesis
Nucleocidin is produced by select strains of Streptomyces, including S. calvus and S. virens. The biosynthetic gene cluster for nucleocidin has been identified, and remarkably, it does not appear to encode a known fluorinase enzyme, suggesting a novel mechanism for C-F bond formation. Isotopic labeling studies have shed light on the biosynthetic pathway, indicating that fluorination occurs after the assembly of the ribose ring.
Other Naturally Occurring Fluorinated Oxanes and Carbohydrates
While nucleocidin is a key example, other fluorinated natural products containing oxane rings exist, primarily in the form of fluoro-carbohydrates. The introduction of fluorine into a carbohydrate scaffold can significantly alter its conformation and interactions with proteins, making these compounds valuable as biochemical probes.
| Compound Class | Specific Example(s) | Natural Source(s) | Key Structural Feature |
| Fluorinated Nucleosides | Nucleocidin | Streptomyces calvus, Streptomyces virens | 4'-fluoro-ribofuranose (oxane) ring |
| Fluorinated Amino Acids | 4-Fluorothreonine | Streptomyces cattleya | While not an oxane itself, its biosynthesis is linked to fluoroacetaldehyde, a precursor for other fluorinated metabolites. |
| Simple Fluorinated Metabolites | Fluoroacetate, Fluoroacetone | Various plants and Streptomyces cattleya | These are key precursors in the biosynthesis of more complex fluorinated natural products. |
| Aromatic Organofluorines | 3-(3,5-di-tert-butyl-4-fluorophenyl)propanoic acid | Streptomyces sp. TC1 | A rare example of a naturally occurring aromatic organofluorine. |
This table summarizes key classes of naturally occurring organofluorine compounds, highlighting the context in which fluorinated oxanes are found.
The Enzymology of C-F Bond Formation: The Fluorinase
The discovery of the fluorinase enzyme from Streptomyces cattleya was a landmark in understanding the biosynthesis of organofluorine compounds. This enzyme catalyzes the formation of a C-F bond via an SN2 reaction, displacing L-methionine from S-adenosyl-L-methionine (SAM) with a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA).
The 5'-FDA produced by the fluorinase serves as a key intermediate in the biosynthesis of fluoroacetate and 4-fluorothreonine in S. cattleya.
Proposed Mechanism of the Fluorinase Enzyme
The proposed catalytic mechanism of the fluorinase involves the binding of both SAM and a fluoride ion within the enzyme's active site. The binding of SAM is thought to desolvate the fluoride ion, increasing its nucleophilicity and positioning it for attack on the 5'-carbon of SAM. The positively charged sulfur of SAM helps to stabilize the transition state of this SN2 reaction.
Experimental Protocols for the Study of Fluorinated Oxanes
The discovery and characterization of novel fluorinated natural products require a specialized set of experimental techniques, largely due to their low abundance and the unique properties of the fluorine atom.
Workflow for Discovery and Characterization
Caption: A generalized workflow for the discovery, isolation, and characterization of fluorinated natural products.
Step-by-Step Methodologies
Protocol 1: Screening for Organofluorine Production using ¹⁹F NMR
-
Cultivation: Grow the microbial strain of interest (e.g., Streptomyces sp.) in a suitable liquid medium. For strains known to produce fluorometabolites, supplement the medium with a source of fluoride (e.g., 2 mM NaF).
-
Extraction: After a suitable incubation period, pellet the cells by centrifugation. Extract the supernatant with an organic solvent such as ethyl acetate. Dry the organic extract in vacuo.
-
Sample Preparation for NMR: Redissolve the crude extract in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
¹⁹F NMR Analysis: Acquire a ¹⁹F NMR spectrum. The presence of signals in the ¹⁹F NMR spectrum is a direct and unambiguous indication of the presence of organofluorine compounds. The chemical shift of the signals can provide initial clues about the chemical environment of the fluorine atom.
Rationale: ¹⁹F NMR is a highly sensitive and specific technique for detecting fluorinated compounds, as the natural abundance of ¹⁹F is 100% and there is typically no background signal in biological samples. This makes it an excellent primary screening tool.
Protocol 2: Isolation of Fluorinated Compounds by HPLC
-
Initial Fractionation: Subject the crude extract to flash column chromatography on silica gel or a reversed-phase sorbent to obtain semi-purified fractions.
-
¹⁹F NMR-Guided Fractionation: Analyze the resulting fractions by ¹⁹F NMR to identify those containing the fluorinated metabolite(s) of interest.
-
High-Performance Liquid Chromatography (HPLC): Purify the active fractions using reversed-phase HPLC. A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
Detection: Monitor the elution profile using a UV detector and/or an evaporative light scattering detector (ELSD). Collect fractions corresponding to the peaks of interest.
-
Purity Assessment: Analyze the purified fractions by ¹⁹F NMR and LC-MS to confirm their purity.
Rationale: This iterative, bioassay-guided (in this case, ¹⁹F NMR-guided) fractionation approach allows for the efficient isolation of the target compounds from a complex mixture.
Future Perspectives
The study of naturally occurring fluorinated oxanes and other organofluorines is a field ripe with opportunity. The advent of genome mining and synthetic biology techniques will likely lead to the discovery of new fluorinated natural products and the enzymes that produce them. Engineering these biosynthetic pathways into heterologous hosts could enable the sustainable production of these rare and valuable molecules. Furthermore, the unique enzymatic chemistry of fluorinases and other C-F bond-forming enzymes holds immense potential for the development of novel biocatalysts for the selective fluorination of complex molecules.
A Technical Guide to the In Silico Prediction of 3-Fluorooxane-4,4-diol Properties
Prepared by: Senior Application Scientist, Computational Chemistry Division
Abstract
In the contemporary drug discovery landscape, the early-stage assessment of a compound's viability is paramount to mitigating risks and controlling costs.[1][2][3] In silico methodologies provide a rapid, cost-effective, and ethically sound alternative to traditional animal testing for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of novel chemical entities.[1][2][4][5] This technical guide presents a comprehensive computational evaluation of 3-Fluorooxane-4,4-diol, a novel fluorinated oxane derivative. By leveraging a suite of validated, open-access predictive modeling tools, we will construct a detailed profile of its physicochemical properties, pharmacokinetics, and potential toxicological liabilities. This document serves as a workflow exemplar for researchers, scientists, and drug development professionals engaged in the early-stage characterization of small molecules.
Introduction: The Rationale for In Silico Assessment
The journey from a promising lead compound to a marketable therapeutic is fraught with a high rate of attrition, often due to unfavorable pharmacokinetic or safety profiles discovered late in development.[3] Computational toxicology and ADMET prediction have emerged as indispensable disciplines, allowing for the early identification of potential issues before significant resources are committed.[6][7] These methods employ quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and structural alerts to forecast a molecule's behavior based on its chemical structure.[1][8][9]
This guide focuses on this compound, a molecule of interest due to its unique structural features, including a fluorinated stereocenter and a geminal diol. The presence of fluorine can significantly modulate metabolic stability, lipophilicity, and binding affinity, while the hydrated carbonyl (gem-diol) influences solubility and hydrogen bonding potential. A thorough in silico characterization is therefore a critical first step in evaluating its drug-like potential.
Molecular Foundation: this compound
Before any prediction, the molecular structure must be accurately defined. This compound (IUPAC name: this compound) is registered in the PubChem database under CID 86811261.[10] Its fundamental properties, derived from its structure, are the basis for all subsequent computational models.
Canonical SMILES: C1COCC(C1(O)O)F
Molecular Formula: C5H9FO3
Molecular Weight: 136.12 g/mol [10]
The 2D structure and a representative 3D conformer are depicted below. The stereochemistry at the C3 position and the spatial arrangement of the gem-diol are critical determinants of its interaction with biological systems.
(Image of 2D and 3D structures of this compound would be inserted here)
The Computational Workflow: A Multi-Tool Approach
To ensure the robustness and trustworthiness of our predictions, a consensus-based approach is employed, utilizing multiple well-established in silico platforms. This strategy mitigates the biases inherent in any single algorithm and increases confidence in the final assessment.[4] Our workflow integrates predictions from SwissADME, pkCSM, and Toxtree, each selected for its specific strengths in evaluating different aspects of a compound's profile.
Figure 1: A schematic of the multi-platform computational workflow.
Predicted Physicochemical and Pharmacokinetic Properties
The physicochemical nature of a molecule governs its ability to dissolve, permeate biological membranes, and reach its target. We utilized the SwissADME and pkCSM web servers, which provide robust, freely accessible predictive models for these crucial parameters.[11][12][13]
Step-by-Step Protocol: Property Prediction
-
Access SwissADME: Navigate to the SwissADME web tool (--INVALID-LINK--]">http://www.swissadme.ch).[12]
-
Input Structure: Paste the SMILES string "C1COCC(C1(O)O)F" into the query box.
-
Execute Analysis: Run the prediction. The tool calculates a wide array of properties.
-
Access pkCSM: Navigate to the pkCSM web server (14--INVALID-LINK--]
-
Input Structure: Submit the same SMILES string for analysis.
-
Data Consolidation: Collate the relevant predicted values from both platforms into a summary table for comparison and analysis.
Results: Physicochemical and ADME Profile
The following table summarizes the key predicted properties for this compound.
| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Implication for Drug Development |
| Molecular Weight | 136.12 g/mol | 136.12 g/mol | Excellent. Well within the typical range for small molecule drugs (<500 g/mol ). |
| LogP (Octanol/Water) | -1.56 (iLOGP) | - | Indicates high hydrophilicity (water-loving). May suggest poor lipid membrane permeability but good aqueous solubility. |
| LogS (Aqueous Solubility) | -0.32 (ESOL) | -1.051 log(mol/L) | High predicted water solubility, consistent with the low LogP value.[15] |
| H-Bond Donors | 3 | 3 | High number of donors, potentially reducing membrane permeability. |
| H-Bond Acceptors | 4 | 4 | High number of acceptors, contributing to high solubility. |
| Topological Polar Surface Area | 77.76 Ų | - | Moderate TPSA. Values <140 Ų are generally associated with good cell permeability. |
| Intestinal Absorption (Human) | - | 66.8% | Moderately well absorbed. The hydrophilicity may be a limiting factor. |
| Caco-2 Permeability | - | 0.23 log Papp | Low permeability predicted, consistent with the hydrophilic nature. |
| Blood-Brain Barrier (BBB) Permeability | No | -0.999 logBB | Unlikely to cross the BBB, suggesting low potential for CNS side effects. |
| P-glycoprotein (P-gp) Substrate | No | No | Not predicted to be a substrate of this major efflux pump, which is favorable. |
| CYP450 Inhibition | No inhibitor of major isoforms | No inhibitor of major isoforms | Low risk of drug-drug interactions via inhibition of key metabolic enzymes. |
Interpretation: The consensus data points to a highly soluble but poorly permeable compound. Its hydrophilic nature, driven by the gem-diol and oxane oxygen, results in a low LogP and high predicted aqueous solubility. While this is beneficial for formulation, the low predicted Caco-2 permeability and inability to cross the BBB suggest that it may be limited to extracellular targets or require active transport to reach intracellular sites of action. The lack of interaction with P-gp and major CYP450 enzymes is a positive attribute, indicating a lower potential for common pharmacokinetic complications.[5]
Predicted Toxicological Profile
Early identification of toxicological liabilities is a cornerstone of modern drug safety assessment.[1][16] We employed the pkCSM server and Toxtree, a flexible, open-source application that estimates toxic hazards by applying a decision tree approach.[17][18][19]
Step-by-Step Protocol: Toxicity Prediction
-
pkCSM Analysis: Utilize the "Toxicity" prediction module within the previously executed pkCSM analysis.
-
Access Toxtree: Launch the Toxtree application (available at 2017]
-
Input Structure: Input the SMILES string for this compound.
-
Apply Decision Trees: Execute predictions using multiple relevant decision trees, such as the Cramer rules, Benigni/Bossa rulebase for mutagenicity, and alerts for protein/DNA binding.[18][21]
-
Synthesize Alerts: Aggregate the results to identify any potential structural alerts or predicted toxicities.
References
- 1. pozescaf.com [pozescaf.com]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. scilit.com [scilit.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C5H9FO3 | CID 86811261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SwissADME [swissadme.ch]
- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 14. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 15. OSIRIS Property Explorer | www.c6h6.org [cheminfo.github.io]
- 16. researchgate.net [researchgate.net]
- 17. toxtree.sourceforge.net [toxtree.sourceforge.net]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. labscorps.co.uk [labscorps.co.uk]
- 20. toxtree.sourceforge.net [toxtree.sourceforge.net]
- 21. JRC Publications Repository [publications.jrc.ec.europa.eu]
Methodological & Application
Synthetic Routes to 3-Fluorooxane-4,4-diol from Precursors: An Application and Protocol Guide
Introduction: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, fluorinated heterocycles are increasingly sought-after as valuable building blocks in the synthesis of novel therapeutics.
This guide provides a detailed exploration of plausible synthetic routes to 3-fluorooxane-4,4-diol, a promising yet underexplored fluorinated heterocyclic scaffold. The presence of a geminal diol adjacent to a fluorine-bearing carbon atom presents both synthetic challenges and opportunities for creating molecules with unique conformational properties and hydrogen bonding capabilities.
The synthetic strategy outlined herein is a logical, multi-step approach commencing with the synthesis of a key precursor, tetrahydropyran-4-one. This is followed by a regioselective electrophilic fluorination to yield 3-fluorooxan-4-one. The final step involves the hydration of the fluorinated ketone to the target this compound. The electron-withdrawing nature of the adjacent fluorine atom is anticipated to stabilize the otherwise transient geminal diol, making its isolation feasible.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed, actionable protocols for the synthesis of this novel fluorinated building block.
Part 1: Synthesis of the Precursor: Tetrahydropyran-4-one
A reliable supply of the starting material, tetrahydropyran-4-one (also known as oxan-4-one), is crucial. Several methods for its synthesis have been reported.[5][6][7][8][9][10][11][12] A common and effective approach involves the cyclization of 1,5-dihalopentan-3-one or its equivalents.
Protocol 1: Synthesis of Tetrahydropyran-4-one via Cyclization
This protocol is adapted from established methods involving the cyclization of a precursor derived from 3-chloropropionyl chloride and ethylene.[7][13]
Reaction Scheme:
Figure 1: Synthesis of Tetrahydropyran-4-one.
Materials:
-
3-Chloropropionyl chloride
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethylene gas
-
Water (H₂O)
-
Phosphoric acid (H₃PO₄)
-
Sodium dihydrogen phosphate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of 1,5-Dichloropentan-3-one
-
To a stirred suspension of aluminum trichloride (1.2 eq) in dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.0 eq) dropwise.
-
Bubble ethylene gas through the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition of ethylene is complete, allow the reaction to stir for an additional 2 hours at 10 °C.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,5-dichloropentan-3-one.
Step 2: Cyclization to Tetrahydropyran-4-one
-
To a flask containing water, phosphoric acid, and sodium dihydrogen phosphate, add the crude 1,5-dichloropentan-3-one from the previous step.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford tetrahydropyran-4-one as a colorless liquid.
Part 2: Electrophilic Fluorination of Tetrahydropyran-4-one
The introduction of a fluorine atom at the C3 position of tetrahydropyran-4-one can be achieved via electrophilic fluorination of its enol or enolate.[14][15] Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, effective, and relatively safe electrophilic fluorinating agent for this purpose.[16][17][18][19]
Protocol 2: Synthesis of 3-Fluorooxan-4-one
Reaction Scheme:
Figure 2: Electrophilic Fluorination of Tetrahydropyran-4-one.
Materials:
-
Tetrahydropyran-4-one
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add Selectfluor® (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or ¹⁹F NMR spectroscopy. The reaction may take several hours to reach completion.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-fluorooxan-4-one.
Part 3: Hydration to this compound
The final step is the hydration of the α-fluoroketone to the desired geminal diol. The equilibrium between a ketone and its hydrate is often unfavorable for the hydrate. However, the presence of a strongly electron-withdrawing fluorine atom at the α-position significantly increases the electrophilicity of the carbonyl carbon, thereby shifting the equilibrium towards the more stable gem-diol.[4][20][21][22][23]
Protocol 3: Synthesis of this compound
Reaction Scheme:
Figure 3: Hydration to this compound.
Materials:
-
3-Fluorooxan-4-one
-
Deionized water
-
A suitable solvent (e.g., THF or acetone)
-
Optional: Catalytic amount of acid (e.g., HCl) or base (e.g., NaOH)
Procedure:
-
Dissolve 3-fluorooxan-4-one in a minimal amount of a water-miscible solvent like THF or acetone.
-
Add deionized water to the solution. The hydration can proceed under neutral conditions, but a catalytic amount of acid or base can accelerate the establishment of the equilibrium.
-
Stir the mixture at room temperature. The formation of the gem-diol can be monitored by ¹H and ¹⁹F NMR spectroscopy by observing the disappearance of the ketone carbonyl signal in ¹³C NMR and the appearance of the diol signals.
-
The this compound may be isolated by careful removal of the organic solvent under reduced pressure, followed by lyophilization if it is a solid, or by crystallization from a suitable solvent system. Note that the hydration is a reversible process, and removal of water can shift the equilibrium back to the ketone.[4][23]
Data Presentation: Expected Compound Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹⁹F NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | ~3.8 (t, 4H), ~2.4 (t, 4H) | N/A | ~208 (C=O), ~68 (CH₂-O), ~42 (CH₂-C=O) |
| 3-Fluorooxan-4-one | C₅H₇FO₂ | 118.11 | ~4.8 (dm, 1H, J_HF ≈ 48 Hz), ~3.5-4.2 (m, 4H), ~2.5-2.9 (m, 2H) | ~-200 to -220 (m) | ~205 (d, C=O), ~88 (d, J_CF ≈ 190 Hz, CHF), ~65-70 (CH₂-O), ~35-40 (CH₂) |
| This compound | C₅H₉FO₃ | 136.12 | ~4.5 (dm, 1H, J_HF ≈ 48 Hz), ~3.4-4.0 (m, 4H), ~1.8-2.2 (m, 2H), ~5.0-6.0 (br s, 2H, OH) | ~-200 to -220 (m) | ~95 (d, J_CF ≈ 20 Hz, C(OH)₂), ~89 (d, J_CF ≈ 180 Hz, CHF), ~65-70 (CH₂-O), ~30-35 (CH₂) |
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Aluminum trichloride: Highly corrosive and reacts violently with water. Handle with care in a dry environment.
-
Selectfluor®: A strong oxidizing and fluorinating agent. Avoid contact with skin and eyes. It is a stable solid but should be handled with care.
-
Solvents: Dichloromethane and acetonitrile are toxic and flammable. Handle in a fume hood and avoid ignition sources.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 3. Geminal diol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrahydro-4H-pyran-4-one: Synthesis and Potential Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydropyran synthesis [organic-chemistry.org]
- 12. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 13. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 19. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 23. chem.libretexts.org [chem.libretexts.org]
Topic: Application of 3-Fluorooxane-4,4-diol in Medicinal Chemistry
An Application Guide for Medicinal Chemists
Introduction: A Novel Scaffold for Enzyme Inhibition
In the landscape of modern drug discovery, the strategic incorporation of unique functional groups is paramount to developing novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. The heterocyclic compound 3-Fluorooxane-4,4-diol represents an innovative scaffold that merges two powerful concepts in medicinal chemistry: fluorine substitution and the geminal diol moiety.
Geminal diols, or ketone hydrates, are often transient intermediates in aqueous solutions. However, their stability can be dramatically increased when adjacent to strong electron-withdrawing groups.[1] The fluorine atom at the C3 position of the oxane ring provides this necessary electronic influence, stabilizing the gem-diol at C4. This structural feature makes this compound a compelling candidate for enzyme inhibition, as the hydrated carbonyl can act as a transition-state mimetic, particularly for metalloenzymes where the diol can coordinate to active site metal ions.[2][3] The introduction of fluorine can also modulate pKa, improve binding affinity through specific interactions, and enhance metabolic stability, all desirable properties in drug candidates.
This guide details the synthesis, proposed applications, and experimental protocols for leveraging this compound as a core scaffold in drug development programs, with a particular focus on its potential as an inhibitor of bacterial metallo-β-lactamases (MBLs).
PART 1: Synthesis and Characterization
The synthesis of this compound is conceptualized as a two-step process: α-fluorination of a ketone precursor followed by its hydration.
Protocol 1: Synthesis of 3-Fluorooxan-4-one
The foundational step is the selective fluorination of 4-oxanone. Electrophilic fluorinating agents are well-suited for this transformation.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-oxanone (1.0 eq) in acetonitrile (0.1 M) at room temperature, add Selectfluor™ (1.1 eq) in a single portion.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel chromatography (utilizing a hexane/ethyl acetate gradient) to yield pure 3-fluorooxan-4-one.
Protocol 2: Hydration to this compound
The electron-withdrawing effect of the α-fluorine atom strongly favors the equilibrium toward the hydrated gem-diol form in aqueous media.[1]
Experimental Protocol:
-
Hydration: Dissolve the purified 3-fluorooxan-4-one in a 1:1 mixture of water and a co-solvent such as DMSO or THF to ensure solubility.
-
Equilibration: Stir the solution at room temperature for 1-2 hours. The formation of the gem-diol can be monitored by ¹⁹F NMR, which will show a characteristic shift change upon hydration, or by ¹³C NMR, observing the disappearance of the ketone signal (~200 ppm) and the appearance of the gem-diol signal (~90-95 ppm).
-
Isolation (Optional): For many applications, the aqueous solution of this compound can be used directly. If isolation of the solid is required, lyophilization (freeze-drying) of the aqueous solution is the preferred method to avoid dehydration back to the ketone.
PART 2: Application as a Metallo-β-Lactamase (MBL) Inhibitor
A primary and highly relevant application of this scaffold is in combating antibiotic resistance by inhibiting metallo-β-lactamase enzymes (e.g., NDM-1, VIM-2). These enzymes utilize one or two zinc ions to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics.
Scientific Rationale: A Transition-State Analog
The catalytic mechanism of MBLs proceeds through a tetrahedral intermediate. The gem-diol of this compound acts as a stable, non-hydrolyzable mimic of this transition state. The two hydroxyl groups can effectively bridge the two zinc ions in the MBL active site, displacing the nucleophilic hydroxide ion and inhibiting the enzyme. The adjacent fluorine atom can further enhance binding affinity through favorable dipole-dipole or hydrogen bonding interactions with active site residues.
Caption: this compound coordinating zinc ions in an MBL active site.
Protocol 3: MBL Inhibition Assay (NDM-1)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potency (IC₅₀) of this compound against the NDM-1 enzyme.
Materials:
-
Recombinant, purified NDM-1 enzyme.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 50 µM ZnCl₂, 0.01% Triton X-100.
-
Substrate: Nitrocefin. Stock solution in DMSO.
-
Inhibitor: this compound, prepared as a stock solution in the aqueous buffer from Protocol 2.
-
96-well, clear, flat-bottom microplates.
-
Spectrophotometer (plate reader).
Experimental Workflow:
Caption: Experimental workflow for determining the IC₅₀ of an MBL inhibitor.
Procedure:
-
Plate Preparation: In a 96-well plate, perform a serial dilution of the this compound stock solution in Assay Buffer. Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only).
-
Enzyme Addition: Add NDM-1 enzyme to all wells except the negative control to a final volume of 90 µL.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of nitrocefin substrate to all wells to initiate the reaction. The hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be monitored by an increase in absorbance at 486 nm.
-
Data Acquisition: Immediately begin reading the absorbance at 486 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Normalize the rates relative to the positive control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Representative Data Summary
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | NDM-1 | Spectrophotometric | Hypothetical Value |
| Reference Inhibitor (e.g., L-captopril) | NDM-1 | Spectrophotometric | Known Value |
Conclusion and Future Directions
This compound is a promising and synthetically accessible scaffold for medicinal chemistry. Its inherent ability to form a stable gem-diol, enhanced by α-fluorination, makes it an ideal candidate for targeting metalloenzymes like MBLs. The protocols outlined here provide a clear path for the synthesis and biological evaluation of this compound. Future efforts should focus on exploring substitutions on the oxane ring to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of a new class of antibiotics-adjuvant therapies.
References
Application Note & Protocol: Strategic Incorporation of 3-Fluorooxane-4,4-diol into High-Performance Polyesters and Polycarbonates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorinated moieties into polymer backbones is a proven strategy for enhancing material properties, including thermal stability, chemical resistance, and hydrophobicity. This guide provides a comprehensive framework and detailed protocols for the polymerization of 3-Fluorooxane-4,4-diol, a unique fluorinated gem-diol. We address the monomer's inherent chemistry, including its equilibrium with the corresponding ketone, and outline robust step-growth polymerization methodologies for synthesizing novel fluorinated polyesters and polycarbonates. The protocols are designed to offer experimental control and are supported by mechanistic insights and characterization techniques essential for validating polymer structure and properties.
Introduction: The Scientific Rationale
Fluorinated polymers are critical in advanced materials science, prized for the unique properties conferred by the carbon-fluorine bond—the strongest single bond in organic chemistry. The introduction of fluorine can dramatically alter a polymer's surface energy, dielectric constant, thermal stability, and chemical inertness. The target monomer, this compound, offers a novel building block combining a flexible oxane ring with the potent electronic effects of fluorine.
The central challenge and opportunity with this monomer lies in its structure as a geminal diol (or hydrate). Gem-diols exist in a dynamic equilibrium with their corresponding ketone (in this case, 3-fluorotetrahydropyran-4-one) and water.[1][2][3]
Ketone + H₂O ⇌ Gem-Diol
Crucially, the presence of the strongly electron-withdrawing fluorine atom adjacent to the carbonyl carbon is expected to significantly stabilize the gem-diol form, shifting the equilibrium to the right.[1][4][5] This stabilization makes the diol a viable monomer for step-growth polymerization, provided the reaction conditions are carefully controlled to prevent dehydration back to the ketone. This guide will focus on polycondensation reactions, a class of step-growth polymerization, where the diol's hydroxyl groups react with complementary functional groups to form the polymer chain.[6]
Monomer Synthesis and Preparation: A Prerequisite
Protocol 2.1: Synthesis of 3-Fluorotetrahydropyran-4-one (Conceptual Route)
This protocol is a conceptual outline based on established organic chemistry principles.
-
Starting Material: A suitable precursor, such as a protected homoallylic alcohol, would be required.
-
Fluorination: An electrophilic fluorinating agent (e.g., Selectfluor®) could be used to introduce fluorine alpha to a carbonyl or a precursor functional group.
-
Cyclization: An acid-catalyzed Prins cyclization or similar intramolecular cyclization could be employed to form the tetrahydropyran ring.[7]
-
Oxidation: If the cyclization results in an alcohol at the 4-position, a mild oxidation (e.g., using PCC or Swern oxidation) would yield the target ketone.
-
Purification & Characterization: The resulting ketone must be rigorously purified (e.g., by column chromatography) and its structure confirmed (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS).
Protocol 2.2: Preparation of this compound
-
Hydration: Dissolve the purified 3-fluorotetrahydropyran-4-one in deionized water. The reaction can be catalyzed by a trace amount of acid or base to accelerate equilibrium.[3][5]
-
Monitoring: The formation of the gem-diol can be monitored by ¹⁹F NMR, as the fluorine environment will shift significantly upon hydration of the adjacent carbonyl.
-
Isolation (Optional): If the gem-diol is crystalline and stable, it may be isolated by careful removal of water under reduced pressure at low temperature. However, for most applications, generating the diol in situ in an appropriate anhydrous solvent immediately before polymerization is the preferred and more practical approach.
Polymerization Protocols
Step-growth polymerization is the most effective method for incorporating diol monomers.[6][10][11] We present two robust protocols for synthesizing polyesters and polycarbonates. A critical consideration for both is the use of highly reactive co-monomers (e.g., acid chlorides, chloroformates) that react quickly under mild conditions and produce non-aqueous byproducts, thereby avoiding conditions that would drive the gem-diol equilibrium back towards the ketone.
Protocol 3.1: Synthesis of a Fluorinated Polyester via Solution Polycondensation
This protocol describes the reaction of this compound with a diacid chloride, such as terephthaloyl chloride, to form a polyester. This method is advantageous as the reaction is fast, proceeds at low temperatures, and the HCl byproduct is easily scavenged.
Experimental Workflow
Caption: Workflow for fluorinated polyester synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Solution: In the flask, dissolve 1.0 equivalent of this compound and 2.2 equivalents of anhydrous pyridine (as an acid scavenger) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Co-monomer Addition: Dissolve 1.0 equivalent of terephthaloyl chloride in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred monomer solution over 30-60 minutes.
-
Expert Insight: Slow addition is crucial to control the reaction exotherm and prevent side reactions, ensuring the formation of high molecular weight polymer.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of pyridinium hydrochloride precipitate is typically observed.
-
Isolation: Pour the viscous reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Wash the polymer sequentially with dilute HCl (to remove residual pyridine), water, and finally methanol.
-
Drying: Dry the purified fluoropolyester in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 3.2: Synthesis of a Fluorinated Polycarbonate via Interfacial Polymerization
This protocol uses a phosgene equivalent, such as triphosgene, in a two-phase (interfacial) system. The diol is dissolved in an aqueous base, and the phosgene equivalent is dissolved in an organic solvent. Polymerization occurs at the interface, often accelerated by a phase-transfer catalyst. This method is excellent for monomers that are soluble in aqueous base.
Experimental Workflow
Caption: Workflow for fluorinated polycarbonate synthesis.
Step-by-Step Methodology:
-
Aqueous Phase: In a baffled flask suitable for high-speed stirring, dissolve 1.0 equivalent of this compound in an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Organic Phase: In a separate container, dissolve 0.34 equivalents of triphosgene (a safer, solid phosgene equivalent) and a catalytic amount (1-2 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in dichloromethane (DCM).
-
Trustworthiness: Using triphosgene instead of highly toxic phosgene gas is a critical safety and handling consideration.[12]
-
-
Reaction: Begin vigorous stirring of the aqueous phase to create high shear. Rapidly pour the organic phase into the aqueous phase.
-
Expert Insight: High-speed, turbulent stirring is essential to maximize the interfacial surface area where the polymerization occurs.
-
-
Polymerization: Continue stirring for 1-2 hours. The polymer will form in the organic layer, which will become noticeably viscous.
-
Workup: Stop the stirring and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer with dilute acid and then with deionized water until the washings are neutral.
-
Isolation & Drying: Precipitate the polymer by pouring the organic solution into a non-solvent (e.g., methanol). Collect the fluoropolycarbonate by filtration and dry under vacuum.
Polymer Characterization
Thorough characterization is required to confirm the successful incorporation of the monomer and to determine the properties of the new polymer.
| Technique | Purpose | Expected Outcome / Observation |
| NMR Spectroscopy | Confirm polymer structure and monomer incorporation. | ¹⁹F NMR: A distinct signal corresponding to the fluorine in the polymer backbone. ¹H NMR: Disappearance of the diol -OH protons and appearance of characteristic ester or carbonate linkages. |
| FTIR Spectroscopy | Identify key functional groups. | Disappearance of the broad O-H stretch (~3400 cm⁻¹) from the diol. Appearance of a strong C=O stretch for the ester (~1720 cm⁻¹) or carbonate (~1750 cm⁻¹) group. |
| Gel Permeation (GPC) | Determine molecular weight (Mn, Mw) and polydispersity (PDI). | Provides quantitative data on the polymer chain length and distribution, indicating the success of the polymerization. |
| Thermal Analysis (TGA/DSC) | Evaluate thermal stability and transitions (Tg, Tm). | TGA: Determines the decomposition temperature, indicating thermal stability. DSC: Identifies the glass transition temperature (Tg), providing insight into the material's amorphous/crystalline nature. The presence of the rigid oxane ring and fluorine is expected to increase Tg. |
References
- 1. Geminal diol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 7. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 9. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and preparation of fluorinated polycarbonates enhancing the light absorption of fluorescent nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Fluorooxane-4,4-diol as an Archetypal Probe for Mechanistic Studies of Carbohydrate-Processing Enzymes
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A New Lens for Viewing Enzyme Catalysis
The study of enzyme mechanisms is fundamental to drug discovery and chemical biology. To dissect these intricate catalytic processes, scientists rely on molecular probes that can report on binding events, conformational changes, and the formation of reaction intermediates. Fluorinated carbohydrates have emerged as indispensable tools in this field, offering unique physicochemical properties that allow them to serve as potent inhibitors or sensitive reporters.[1][2][3][4]
This guide focuses on 3-fluorooxane-4,4-diol, a structurally intriguing molecule, as a representative example of a powerful class of enzyme probes. While this specific molecule serves as our archetype, the principles and protocols discussed are broadly applicable to a range of fluorinated sugar analogs. The design of this probe incorporates three key features: an oxane ring to mimic natural pyranose substrates, a strategically placed fluorine atom that acts as both an electronic modulator and a sensitive NMR reporter, and a hydrated geminal diol that can function as a transition-state analog.[5][6]
We will explore the scientific rationale behind its design, its diverse applications in enzymology, and provide detailed, field-tested protocols for its use in enzyme inhibition assays, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
The Scientific Rationale: Design and Mechanism of Action
The efficacy of this compound as an enzyme probe is not accidental; it is a product of rational chemical design that leverages specific structural motifs to interact with and report on enzyme active sites.
The Oxane Scaffold: A Pyranose Mimic
The core of the probe is the oxane (tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom.[7][8] This structure is a close mimic of the pyranose form of hexose sugars (like glucose or mannose), which are common substrates for a vast array of enzymes, most notably glycoside hydrolases (glycosidases). This structural similarity allows the probe to be recognized by the enzyme's active site, facilitating its entry and binding.
The Gem-Diol Moiety: A Stable Transition-State Analog
At the C4 position, the probe features a geminal diol (gem-diol), meaning two hydroxyl groups are attached to the same carbon. This structure exists in equilibrium with its corresponding ketone, 3-fluorooxan-4-one.[6]
Caption: Equilibrium between the ketone and its hydrated gem-diol form.
For most simple ketones, this equilibrium heavily favors the ketone form. However, the presence of the highly electronegative fluorine atom at the adjacent C3 position significantly alters the electronics of the C4 carbonyl, strongly stabilizing the hydrated gem-diol.[6] This stabilization is critical because the tetrahedral geometry and hydrogen-bonding capacity of the gem-diol can mimic the high-energy, tetrahedral transition states or hydrated intermediates found in enzyme-catalyzed reactions, such as glycoside hydrolysis.[5][9] By mimicking this unstable state, the probe can bind to the enzyme active site with unusually high affinity, acting as a potent competitive inhibitor.[10][11][12]
The Fluorine Atom: A Versatile Mechanistic Tool
The single fluorine atom at the C3 position serves two crucial purposes:
-
Electronic Modulation: As mentioned, its electron-withdrawing nature stabilizes the gem-diol, which is key to its function as a transition-state analog.[5][10] This effect can also influence the pKa of nearby hydroxyl groups, potentially altering key hydrogen bonding interactions within the enzyme's active site.
-
¹⁹F NMR Reporter: The ¹⁹F nucleus is an ideal probe for NMR spectroscopy. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio. Its chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm.[13] Because fluorine is virtually absent in biological systems (bio-orthogonal), a ¹⁹F NMR spectrum of a protein-probe complex is exceptionally clean, with no background signals.[14] Changes in the ¹⁹F chemical shift, signal intensity, or line width upon binding to an enzyme provide direct, high-resolution information about the interaction at the atomic level.[15][16]
Applications in Enzymology
The unique properties of this compound make it a versatile tool for several key applications in the study of carbohydrate-processing enzymes.
-
Enzyme Inhibition and Kinetics: Its primary application is as a competitive inhibitor. By measuring the inhibition constant (Kᵢ), researchers can quantify the probe's binding affinity for the enzyme, providing insights into active site complementarity. These studies are foundational for screening and developing new therapeutic agents.[10][17]
-
Mechanistic Studies with ¹⁹F NMR: ¹⁹F NMR can be used to confirm binding, determine binding affinity (Kₔ), map the binding site, and detect conformational changes in the enzyme or the probe upon complex formation.[14][15][16][18] It is a powerful method for validating the mechanism of action and gaining structural insights in solution.
-
Mass Spectrometry (MS) Binding Assays: Native mass spectrometry, particularly Electrospray Ionization (ESI-MS), can be used to directly observe the non-covalent complex between the enzyme and the probe.[19] This technique confirms the binding stoichiometry and can be used in competition experiments to rank the affinities of other, non-labeled ligands.[20][21]
Experimental Protocols & Workflows
The following protocols provide a framework for utilizing this compound. Researchers should optimize concentrations and incubation times for their specific enzyme system.
Caption: General experimental workflow for using this compound.
Protocol 1: Enzyme Inhibition Assay (Fluorometric)
This protocol is designed to determine the inhibition constant (Kᵢ) and the mode of inhibition of this compound. It assumes the use of a fluorogenic substrate that releases a fluorescent product upon enzymatic cleavage.[22][23][24]
Materials:
-
Purified target enzyme of known concentration.
-
Fluorogenic substrate (e.g., a 4-methylumbelliferyl glycoside).
-
This compound stock solution (in assay buffer or DMSO).
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0, with additives as required for enzyme stability).
-
96-well black microtiter plate.
-
Fluorescence plate reader.
Procedure:
-
Prepare Substrate Solutions: Prepare a series of dilutions of the fluorogenic substrate in assay buffer. A typical range would be 0.2x to 10x the known Michaelis constant (Kₘ) of the substrate.
-
Prepare Inhibitor Solutions: Prepare a series of dilutions of the this compound probe in assay buffer. The concentrations should span the expected Kᵢ value. A good starting point is a range from 0 nM to 10 µM.
-
Set Up the Assay Plate:
-
To each well, add 50 µL of assay buffer containing the desired final concentration of the inhibitor probe. Include wells with zero inhibitor as controls.
-
Add 25 µL of the purified enzyme solution (diluted in assay buffer to a concentration that gives a linear reaction rate over 10-15 minutes).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Initiate the Reaction: Start the reaction by adding 25 µL of the substrate working solution to each well. The final volume should be 100 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity at regular intervals (e.g., every 30 seconds) for 15-20 minutes. Use excitation and emission wavelengths appropriate for the fluorophore being released.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each concentration of substrate and inhibitor from the linear portion of the fluorescence vs. time plot.
-
To determine the mode of inhibition, generate a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.
-
Fit the velocity data to the appropriate Michaelis-Menten equation for competitive, non-competitive, or mixed inhibition using non-linear regression software to determine the Kᵢ value.
-
Protocol 2: ¹⁹F NMR Spectroscopy for Binding Analysis
This protocol describes a typical ¹⁹F NMR titration experiment to measure the dissociation constant (Kₔ) of the enzyme-probe complex.[15][16][25]
Materials:
-
Highly concentrated and pure target enzyme solution (>100 µM if possible).
-
Concentrated stock solution of this compound.
-
NMR Buffer (e.g., 20 mM phosphate buffer, pH 7.0, 150 mM NaCl, 10% D₂O).
-
NMR tubes.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Prepare the 'Probe Only' Sample: In an NMR tube, prepare a sample containing a known concentration of the this compound probe (e.g., 50 µM) in NMR buffer.
-
Acquire Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of this sample. This will serve as the reference (unbound state) spectrum. Note the chemical shift (δ) and line width of the fluorine signal.
-
Prepare the Titration Series:
-
Prepare a sample containing a fixed concentration of the probe (e.g., 50 µM) and the lowest concentration of the enzyme (e.g., 5 µM).
-
Acquire a ¹⁹F NMR spectrum.
-
Incrementally add small aliquots of the concentrated enzyme stock solution to the NMR tube, acquiring a spectrum after each addition. The final enzyme concentration should be at least 2-3 times the probe concentration.
-
-
Data Acquisition Parameters:
-
Spectrometer Frequency: As high as available (e.g., >400 MHz for ¹H).
-
Temperature: Set to the optimal temperature for enzyme stability.
-
Relaxation Delay: Ensure full relaxation (typically 5 x T₁).
-
-
Data Analysis:
-
For each spectrum, measure the change in the ¹⁹F chemical shift (Δδ = δₒₑₛ - δբᵣₑₑ).
-
Plot the observed chemical shift change (Δδ) as a function of the total enzyme concentration.
-
Fit the resulting binding isotherm to a one-site binding equation to calculate the dissociation constant, Kₔ.
-
Protocol 3: Native Mass Spectrometry Binding Assay
This protocol uses ESI-MS to directly observe the enzyme-probe complex.[19][20][21][26]
Materials:
-
Purified enzyme, buffer-exchanged into a volatile buffer (e.g., 100 mM ammonium acetate, pH 7.0).
-
This compound probe dissolved in the same volatile buffer.
-
ESI-MS instrument capable of "soft" ionization to preserve non-covalent complexes.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the enzyme in ammonium acetate buffer at a suitable concentration (e.g., 5-10 µM).
-
Prepare a second solution containing the enzyme (5-10 µM) and a molar excess of the probe (e.g., 25-50 µM).
-
Incubate both samples on ice for 30 minutes.
-
-
Instrument Setup:
-
Tune the mass spectrometer using gentle source conditions (low cone voltage, low collision energy) to minimize in-source dissociation of the complex.
-
-
Data Acquisition:
-
Inject the "enzyme only" sample to obtain the mass spectrum of the apo-enzyme. Observe the charge state distribution.
-
Inject the enzyme-probe mixture. Look for new peaks at higher m/z values corresponding to the mass of the enzyme plus the mass of one or more bound probe molecules.
-
-
Data Analysis:
-
Deconvolute the spectra to determine the exact mass of the apo-enzyme and the enzyme-probe complex.
-
The mass difference should correspond precisely to the molecular weight of this compound.
-
The relative intensities of the apo and complexed enzyme peaks can provide a semi-quantitative measure of binding affinity.
-
Data Presentation & Interpretation
Quantitative data from inhibition assays should be summarized for clear comparison.
Table 1: Hypothetical Kinetic Data for this compound with a Model Glycosidase
| Parameter | Value | Method | Interpretation |
| Kₘ (Substrate) | 50 µM | Fluorometric Assay | The natural substrate's affinity for the enzyme. |
| Mode of Inhibition | Competitive | Lineweaver-Burk Plot | The probe binds to the same active site as the substrate. |
| Kᵢ (Probe) | 250 nM | Non-linear Regression | The probe has a high affinity for the enzyme, binding ~200 times more tightly than the substrate. |
| Kₔ (Probe) | 280 nM | ¹⁹F NMR Titration | Confirms high-affinity binding and validates the Kᵢ value obtained from kinetic assays. |
| Stoichiometry | 1:1 (Probe:Enzyme) | Native ESI-MS | A single probe molecule binds to each enzyme active site. |
Interpreting ¹⁹F NMR Data:
-
Chemical Shift Change (Δδ): A significant change in the ¹⁹F chemical shift upon addition of the enzyme is direct evidence of binding and indicates a change in the probe's electronic environment.
-
Line Broadening: An increase in the signal's line width is also indicative of binding, as the larger enzyme-probe complex tumbles more slowly in solution.
-
Binding Regime: The nature of the spectral changes can indicate the speed of the binding kinetics. Slow exchange (separate signals for bound and free probe) suggests very tight binding, while fast exchange (a single, population-averaged signal that shifts upon titration) is more common.
Plausible Synthesis Outline
As this compound is not a common commercially available compound, a plausible synthetic route is outlined below, based on established methods for synthesizing fluorinated diols.[27]
Caption: A plausible synthetic pathway to this compound.
This route involves the epoxidation of a protected unsaturated oxane, followed by a key nucleophilic ring-opening with a fluoride source to install the fluorine and a hydroxyl group. Subsequent oxidation and deprotection/hydration steps would yield the final product.
References
- 1. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geminal diol - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 9. Mechanism-based inhibitors of glycosidases: design and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The use of inhibitors in the study of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins | MDPI [mdpi.com]
- 17. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Monitoring enzyme catalysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. beilstein-institut.de [beilstein-institut.de]
- 21. books.rsc.org [books.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Fluorooxane-4,4-diol in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive experimental protocol for the quantitative analysis of 3-Fluorooxane-4,4-diol in human plasma. Due to the absence of established methods for this specific analyte, this protocol is a proposed methodology based on established principles for the analysis of small, polar, fluorinated compounds. The described method utilizes a robust sample preparation technique, followed by sensitive and selective quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the pharmacokinetic or toxicokinetic assessment of this compound. All procedural steps are designed to meet the rigorous standards outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2].
Introduction and Scientific Rationale
This compound is a novel chemical entity with potential applications in various fields of drug development and biological research.[3] Its structure, characterized by a fluorinated oxane ring with a geminal diol, presents unique analytical challenges. The high polarity of the diol group and the presence of fluorine necessitate a carefully optimized analytical method to achieve adequate retention on chromatographic columns and sensitive detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range.[4][5] This protocol details a method that addresses the inherent challenges of analyzing polar molecules by proposing a suitable chromatographic strategy and optimized mass spectrometric conditions.
The validation of this analytical method is paramount to ensure the integrity and reliability of the generated data in regulated studies. This protocol is designed to be validated in accordance with the principles outlined by the Food and Drug Administration (FDA).[1][6][7][8]
Experimental Workflow Overview
The overall experimental workflow for the analysis of this compound in plasma is depicted below. This process begins with sample collection and preparation, followed by instrumental analysis and data processing.
Caption: High-level workflow for the analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity >98%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (or a structurally similar analog if a SIL-IS is unavailable)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
96-well plates
Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard in 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
The following protocol is based on the principle of protein precipitation, a common and effective method for cleaning up plasma samples for LC-MS analysis.
-
Aliquoting: Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate).
-
Injection: Inject a suitable volume (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Conditions
Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed for chromatographic separation.[9][10]
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Proposed Condition | Rationale |
| LC System | UHPLC System | Provides better resolution and faster analysis times. |
| Column | HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) | HILIC is well-suited for the retention of polar analytes that are poorly retained on traditional reversed-phase columns.[9] |
| Mobile Phase A | 10 mM Ammonium Formate in Water | A common aqueous mobile phase for HILIC. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component for HILIC elution. |
| Gradient | 95% B to 50% B over 3 minutes, then re-equilibrate | A typical gradient for eluting polar compounds in HILIC mode. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | To ensure reproducible chromatography. |
| Injection Volume | 5 µL | A typical injection volume. |
| MS System | Triple Quadrupole Mass Spectrometer | Provides the necessary sensitivity and selectivity for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | The diol functionality is expected to deprotonate, making negative ion mode more sensitive. |
| MRM Transitions | To be determined by infusion of the reference standard (e.g., [M-H]⁻ → fragment ion) | Multiple Reaction Monitoring (MRM) is highly selective and sensitive for quantification. |
| Source Parameters | To be optimized (e.g., Capillary Voltage, Source Temperature, Gas Flows) | Optimization is crucial for achieving maximum sensitivity. |
Method Validation
The proposed analytical method must be validated according to the FDA's Bioanalytical Method Validation Guidance.[1][2] The key validation parameters are summarized below.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (based on FDA Guidance[1]) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least 6 different sources. |
| Calibration Curve | A minimum of 6 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. The coefficient of determination (r²) should be ≥ 0.99. |
| Accuracy and Precision | Intra- and inter-day accuracy (% bias) within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ). Assessed at a minimum of 4 QC levels (LLOQ, low, mid, and high). |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix. The CV of the matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage, post-preparative). The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Data Analysis and Reporting
-
Quantification: The concentration of this compound in unknown samples will be determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve using a weighted (e.g., 1/x²) linear regression.
-
Reporting: The final report should include a summary of the method, the results of the validation experiments, and the concentrations of the unknown samples, along with any deviations from the protocol.
Conclusion
This application note provides a detailed, albeit proposed, experimental protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The methodology is grounded in established bioanalytical principles and is designed to be robust, sensitive, and selective. Adherence to the validation procedures outlined will ensure the generation of high-quality data suitable for regulatory submissions.
References
- 1. fda.gov [fda.gov]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. This compound | C5H9FO3 | CID 86811261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. moh.gov.bw [moh.gov.bw]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Fluorooxane-4,4-diol in Fluorine-19 NMR Spectroscopy
Abstract
This technical guide provides a comprehensive overview of the application of 3-Fluorooxane-4,4-diol as a versatile tool in fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The unique structural features of this compound—a fluorinated heterocyclic scaffold in equilibrium with a hydrated gem-diol—present distinct advantages for its use as a reference standard, a reporter molecule in ligand binding assays, and a probe for studying enzymatic transformations. This document details the underlying scientific principles, offers step-by-step experimental protocols, and provides data interpretation guidelines for researchers, scientists, and drug development professionals.
Introduction: The Power of Fluorine-19 NMR in Modern Research
Fluorine-19 NMR spectroscopy has emerged as an indispensable technique in pharmaceutical and chemical research, particularly in the realm of drug discovery.[1][2][3] The ¹⁹F nucleus possesses several advantageous properties for NMR analysis:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring form of fluorine, eliminating the need for isotopic enrichment.[4]
-
High Sensitivity: With a gyromagnetic ratio close to that of ¹H, the ¹⁹F nucleus is highly sensitive, allowing for the detection of low-concentration samples.[3][4]
-
Wide Chemical Shift Range: The chemical shift dispersion of ¹⁹F is significantly larger than that of ¹H, spanning several hundred parts per million (ppm).[3][5] This wide range minimizes signal overlap and enhances the resolution of complex mixtures, making it ideal for screening applications.[6]
-
Absence of Endogenous Background: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals, ensuring that any observed resonance can be attributed to the fluorinated molecule of interest.[1][6]
The incorporation of fluorine into molecular structures, particularly within heterocyclic frameworks, is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and bioavailability.[7][8][9] Consequently, the ability to monitor these fluorinated molecules directly via ¹⁹F NMR provides invaluable insights into their behavior in various chemical and biological environments.
Physicochemical and Spectroscopic Profile of this compound
This compound (PubChem CID: 86811261) is a fluorinated derivative of a tetrahydropyran ring.[10] Its key structural feature is the presence of a geminal diol at the 4-position, which exists in equilibrium with its corresponding ketone, 3-fluorooxan-4-one. This hydrated form is often favored in aqueous solutions.
| Property | Value / Description | Source |
| Molecular Formula | C₅H₉FO₃ | [10] |
| Molecular Weight | 136.12 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| Structure | A six-membered heterocyclic ring containing oxygen (oxane), with a fluorine atom at the 3-position and a gem-diol at the 4-position. | [10] |
| Solubility (Predicted) | The presence of two hydroxyl groups suggests good solubility in polar solvents, including water and deuterated solvents like D₂O, DMSO-d₆, and Methanol-d₄. | Inferred |
| ¹⁹F Chemical Shift (Predicted) | The fluorine atom is attached to a secondary carbon adjacent to a carbon bearing two oxygen atoms. The chemical shift is anticipated to be in the range of -180 to -220 ppm relative to CFCl₃. This is an upfield region typical for fluoroalkane environments.[4] The exact shift will be sensitive to solvent and temperature. | Inferred |
The equilibrium between the ketone and the gem-diol can be influenced by the solvent environment. In aqueous media, the gem-diol form is expected to be prominent, which is beneficial for biological NMR studies. The hydroxyl groups also provide sites for potential further chemical modification or hydrogen bonding interactions.
Applications in ¹⁹F NMR Spectroscopy
As an Internal Reference Standard
An ideal internal standard for ¹⁹F NMR should exhibit a single, sharp resonance in a region of the spectrum that does not overlap with the signals of the analytes. It should also be chemically inert and soluble in the sample matrix.
Advantages of this compound as a Reference:
-
Single Resonance: It is expected to produce a single ¹⁹F resonance, simplifying spectral interpretation.
-
Chemical Shift: Its predicted upfield chemical shift is in a region less commonly occupied by fluorinated drug candidates, which often contain fluoroaromatic groups with downfield shifts.
-
Aqueous Solubility: Its anticipated solubility in aqueous buffers makes it suitable for biological and biochemical assays.
In Fragment-Based Drug Discovery (FBDD)
¹⁹F NMR is a powerful tool for fragment screening in FBDD.[1][2][3][11] Changes in the chemical shift, line width, or relaxation properties of a fluorinated fragment upon addition of a target protein can indicate binding.
Workflow for Using this compound in FBDD:
Caption: Workflow for a ligand-observed ¹⁹F NMR fragment screening experiment.
A change in the fluorine environment of this compound upon binding to a biological target will be reflected in its ¹⁹F NMR spectrum, providing a direct and sensitive method for hit identification.
Experimental Protocols
Protocol 1: Use as an Internal Standard for Quantitative ¹⁹F NMR (qNMR)
This protocol outlines the use of this compound for determining the concentration of a fluorinated analyte.
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with the chosen deuterated solvent (e.g., DMSO-d₆). This creates a stock solution of known concentration (approx. 1 mg/mL or 7.35 mM).
-
-
Sample Preparation:
-
Accurately weigh the analyte to be quantified into a vial.
-
Add a precise volume of the deuterated solvent (e.g., 500 µL).
-
Add a precise volume of the internal standard stock solution (e.g., 100 µL).[12]
-
Vortex to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Use a spectrometer equipped with a probe capable of ¹⁹F detection.
-
Lock and Shim: Lock on the deuterium signal of the solvent and optimize the field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with ¹H decoupling (e.g., zgfhigqn on Bruker systems).[13]
-
Spectral Width (SW): Set a wide spectral width (e.g., 250 ppm) to ensure all signals are captured.
-
Transmitter Offset (O1p): Center the spectral width between the expected resonances of the analyte and the standard.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of any ¹⁹F nucleus in the sample for accurate integration (a value of 10-30 seconds is a conservative starting point).[14]
-
Number of Scans (NS): 32 to 128, depending on the concentration.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Wstd / MWstd) * (MWanalyte / Wanalyte)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms per molecule
-
W = Weight
-
MW = Molecular Weight
-
Protocol 2: Ligand-Observed Binding Assay
This protocol describes how to detect the binding of this compound to a target protein.
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable aqueous NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the same buffer.
-
Prepare two NMR samples:
-
Control: 500 µL of buffer with this compound at the final screening concentration (e.g., 200 µM).
-
Test: 500 µL of the protein solution with this compound at the same final concentration.
-
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum for both the control and test samples using parameters similar to those in Protocol 1. A shorter relaxation delay (e.g., 2 seconds) can be used for qualitative screening.
-
-
Data Analysis:
-
Overlay the spectra from the control and test samples.
-
Examine for changes in the resonance of this compound in the presence of the protein.
-
Binding Indicators:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift (Δδ) indicates a change in the electronic environment of the fluorine atom upon binding.
-
Line Broadening: An increase in the signal's line width is indicative of binding to a large macromolecule, leading to faster transverse relaxation (shorter T₂).
-
-
Caption: Decision tree for analyzing ¹⁹F NMR binding assay results.
Conclusion
This compound represents a promising and versatile molecule for a range of ¹⁹F NMR applications. Its predicted high polarity and simple spectral properties make it an excellent candidate for use as an internal standard in aqueous and organic media. Furthermore, its structure is well-suited for ligand-observed NMR screening in fragment-based drug discovery campaigns. The protocols provided herein offer a robust framework for researchers to integrate this compound into their workflows, leveraging the sensitivity and specificity of ¹⁹F NMR to accelerate their research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C5H9FO3 | CID 86811261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorooxane-4,4-diol
Welcome to the technical support center for the synthesis of 3-Fluorooxane-4,4-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, grounded in established chemical principles.
Introduction: The Challenge and Opportunity of Fluorinated Heterocycles
The introduction of fluorine into heterocyclic scaffolds is a powerful strategy in medicinal chemistry. Fluorine's unique properties can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved drug candidates.[1][2] However, the synthesis of fluorinated heterocycles can be challenging.[3] this compound is a valuable building block, but its synthesis requires careful control over the fluorination reaction and stabilization of the final gem-diol structure. This guide provides a comprehensive resource for navigating the potential hurdles in its synthesis.
Proposed Synthetic Pathway
A robust and logical synthetic route to this compound starts from the commercially available tetrahydropyran-4-one. The synthesis is a two-step process:
-
α-Fluorination: Electrophilic fluorination of the ketone to introduce a fluorine atom at the C3 position.
-
Hydration: Acid or base-catalyzed hydration of the resulting 3-fluorotetrahydropyran-4-one to form the stable gem-diol.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, a gem-diol, expected to be stable enough for isolation?
A1: Typically, geminal diols are unstable and exist in equilibrium with their corresponding ketone and water, with the equilibrium often favoring the ketone.[4] However, the stability of a gem-diol is significantly increased by the presence of electron-withdrawing groups on the adjacent carbon atom.[5][6] In this compound, the highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect destabilizes the carbonyl group of the ketone precursor and stabilizes the hydrate (the gem-diol), thus shifting the equilibrium towards the diol form and making it isolable.[4][7]
Q2: What are the recommended fluorinating agents for the α-fluorination of tetrahydropyran-4-one?
A2: For the α-fluorination of a ketone, electrophilic fluorinating agents are generally the most effective. The most common and recommended reagents are N-fluorodibenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4).
| Reagent | Advantages | Disadvantages |
| Selectfluor® | Bench-stable, crystalline solid; high yields; minimal byproduct formation.[8] | Can require specific catalysts for high enantioselectivity. |
| NFSI | Widely used; effective for a broad range of substrates. | Can sometimes lead to side reactions if not used under optimal conditions. |
The choice between them may depend on the specific reaction conditions, catalyst system, and desired scale of the reaction.
Q3: How can I monitor the progress of the synthesis?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for quickly checking the consumption of the starting material and the appearance of the product. Use a standard stain like potassium permanganate or ceric ammonium molybdate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the volatile ketone intermediate in the first step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial for confirming the structures of the intermediate and the final product. The appearance of a characteristic fluorine signal and the splitting patterns in the proton and carbon spectra will confirm the successful fluorination and diol formation.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both reaction monitoring and final purity assessment, especially for the non-volatile diol product.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion in α-Fluorination (Step 1)
Q: My fluorination of tetrahydropyran-4-one is sluggish, and I have a significant amount of starting material left even after extended reaction times. What can I do?
A: This issue often points to suboptimal activation of the ketone or insufficient reactivity of the fluorinating agent under the chosen conditions.
Plausible Causes & Solutions:
-
Inefficient Enolization: The reaction proceeds through an enol or enolate intermediate. The rate of enolization can be the limiting factor.
-
Solution: Consider adding a catalyst. For electrophilic fluorination, both acid and base catalysis can be effective. A common approach is to use a Lewis acid catalyst (e.g., TiCl₄, SnCl₄) or a Brønsted acid (e.g., p-toluenesulfonic acid). For base-catalyzed reactions, a non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate, which is then quenched with the electrophilic fluorine source.
-
-
Reaction Temperature is Too Low: While milder conditions are often preferred to minimize side reactions, the activation energy for fluorination might not be met.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction by TLC or GC-MS. Be cautious, as higher temperatures can sometimes lead to decomposition or side product formation.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.
-
Solution: If you are using a non-polar solvent like dichloromethane (DCM), consider switching to a more polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF), which may better solvate the intermediates and reagents.
-
Issue 2: Formation of Side Products During Fluorination
Q: I'm observing multiple spots on my TLC plate and my final product is impure. What are the likely side products and how can I avoid them?
A: Side product formation is a common issue in fluorination chemistry. Identifying the likely culprits is key to mitigating them.
Caption: Potential side reactions during the fluorination step.
Plausible Causes & Solutions:
-
Over-fluorination: The product, 3-fluoro-tetrahydropyran-4-one, can undergo a second fluorination to give the 3,3-difluoro product.
-
Solution: Use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.95 equivalents). Add the fluorinating agent slowly to the reaction mixture to avoid localized high concentrations. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Elimination: If using a strong base, elimination of HF from the product can occur, leading to an α,β-unsaturated ketone.
-
Solution: Avoid strong, non-nucleophilic bases if possible. If a base is necessary, use a milder one like triethylamine or DIPEA. Alternatively, use acid-catalyzed conditions which do not promote elimination.
-
-
Decomposition: Harsh conditions (strong acids/bases, high temperatures) can lead to the decomposition of the oxane ring.
-
Solution: Maintain the lowest effective temperature and use catalytic amounts of acids or bases. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Issue 3: Difficulty in Isolating the Gem-Diol (Step 2)
Q: During workup or purification, my this compound seems to be converting back to the ketone. How can I prevent this?
A: The hydration of the ketone to the gem-diol is a reversible reaction.[4] The equilibrium can be shifted back towards the ketone if water is removed.
Plausible Causes & Solutions:
-
Dehydration During Workup: Anhydrous drying agents (like MgSO₄ or Na₂SO₄) or azeotropic removal of water during solvent evaporation will drive the equilibrium back to the ketone.
-
Solution: Minimize exposure to anhydrous conditions. If an extraction is necessary, use a saturated aqueous solution of a salt (e.g., brine) to reduce the solubility of the product in the aqueous layer, but do not dry the organic layer with an anhydrous salt. Evaporate the solvent under reduced pressure at low temperature to minimize thermal dehydration.
-
-
Dehydration During Chromatography: Standard silica gel is acidic and can catalyze the dehydration of the diol back to the ketone.
-
Solution: Avoid standard silica gel chromatography if possible. If chromatography is necessary, consider using a less acidic stationary phase.
-
Deactivated Silica: Prepare silica gel deactivated with water or triethylamine.
-
Alternative Media: Diol-functionalized or cyano-functionalized silica columns are excellent alternatives for purifying delicate compounds like diols, as they are less acidic and can provide different selectivity.[9]
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is the preferred method of purification as it is less harsh than chromatography.
-
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-tetrahydropyran-4-one
-
To a solution of tetrahydropyran-4-one (1.0 eq) in acetonitrile (0.1 M), add your chosen catalyst (e.g., a catalytic amount of a Lewis acid).
-
Stir the solution under an inert atmosphere (N₂).
-
Add Selectfluor® (1.1 eq) portion-wise over 30 minutes at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.
Protocol 2: Hydration to this compound
-
Dissolve the 3-fluoro-tetrahydropyran-4-one (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl) or a base (e.g., NaHCO₃).
-
Stir the reaction at room temperature and monitor by NMR. The disappearance of the ketone signal in the ¹³C NMR and the appearance of the gem-diol signal (around 90-100 ppm) indicates conversion.
-
Once the equilibrium is reached (typically within 2-6 hours), neutralize the catalyst if necessary.
-
Remove the organic solvent (THF) under reduced pressure at a low temperature (<30 °C).
-
The product can then be isolated by lyophilization, crystallization from an appropriate solvent, or careful extraction followed by minimal workup.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Geminal diol - Wikipedia [en.wikipedia.org]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. teledynelabs.com [teledynelabs.com]
Technical Support Center: Purification of 3-Fluorooxane-4,4-diol
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 3-Fluorooxane-4,4-diol. This guide is designed for researchers, scientists, and drug development professionals actively working with this unique molecule. While specific literature on this compound is limited, this document leverages deep expertise in the purification of structurally related fluorinated heterocycles and geminal diols to provide actionable, field-tested advice.[1]
The primary challenge in purifying this compound stems from the inherent instability of its geminal diol functional group.[2][3] This group exists in a delicate, reversible equilibrium with its corresponding ketone, 3-fluorooxan-4-one, via the elimination of water.[4][5][6] This equilibrium is readily disturbed by heat, acid, or base, making many standard purification techniques problematic.[7][8] The presence of an electron-withdrawing fluorine atom adjacent to the gem-diol group helps to stabilize the diol form, but this dehydration remains the central purification challenge.[7][9][10]
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may encounter during your experiments.
Troubleshooting Guide: Common Purification Issues
Question 1: My compound is degrading during silica gel column chromatography. I see a new, less polar spot on my TLC plate. What is happening and how can I fix it?
Probable Cause: The degradation you are observing is almost certainly the acid-catalyzed dehydration of the gem-diol to form 3-fluorooxan-4-one.[4][11] Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface, which actively promotes the elimination of water from your compound.[12] The resulting ketone is less polar, causing it to elute faster and appear as a new spot with a higher Rf on a TLC plate.
Solution Strategy: To prevent this acid-catalyzed degradation, you must modify the stationary phase to create a non-acidic environment.
Step-by-Step Protocol for Acid-Sensitive Compound Chromatography:
-
Deactivate the Silica Gel: Create a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane). Add 1-2% triethylamine (TEA) by volume.[13][14]
-
Pack the Column: Pack your column using this basic slurry.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least two column volumes of your starting eluent, also containing 1-2% TEA. This ensures the entire stationary phase is neutralized.[13]
-
Load and Elute: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Elute using your predetermined solvent system, maintaining the 1-2% TEA concentration throughout the run.[14]
dot
Caption: Workflow comparing standard vs. neutralized silica gel.
Alternative Stationary Phases: If deactivation is insufficient or if your compound is also base-sensitive, consider these alternatives to silica gel.[12]
| Stationary Phase | Acidity | Best For | Considerations |
| Neutral Alumina | Neutral | General use for acid/base sensitive compounds. | Can have strong adsorption for very polar compounds. |
| Basic Alumina | Basic | Purification of amines or other basic compounds. | Not suitable for base-sensitive compounds. |
| Florisil® | Mildly Acidic | Less acidic than silica, can be an alternative. | Test on a small scale first. |
| Reverse-Phase C18 | Neutral | Highly polar compounds that are poorly retained in normal phase.[15][16] | Requires aqueous mobile phases; water removal can be challenging. |
Question 2: My NMR spectrum shows broad hydroxyl peaks, and my final product is consistently a thick oil or gum, even after drying. What's going on?
Probable Cause: This is characteristic of residual water. Gem-diols are highly polar and hygroscopic, meaning they readily absorb moisture from the atmosphere. The two hydroxyl groups form strong hydrogen bonds with water, making its complete removal difficult. This bound water can lead to broad -OH signals in NMR and prevent crystallization. Furthermore, the presence of water can shift the equilibrium back towards the gem-diol, but it makes isolation of a pure, anhydrous solid challenging.[4]
Solution Strategy: A rigorous anhydrous workup and drying protocol is essential.
Step-by-Step Anhydrous Workup Protocol:
-
Solvent Choice: During your reaction workup, use solvents that have been rigorously dried (e.g., over molecular sieves or sodium/benzophenone).
-
Drying Agent: After extraction, dry the organic layer with a high-capacity drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient time (at least 30 minutes) with stirring for the drying to be effective.
-
Azeotropic Removal of Water: If the compound is thermally stable to ~40-50°C, after solvent evaporation, re-dissolve the residue in a small amount of toluene or benzene. Evaporate this solution on a rotary evaporator. The toluene/benzene forms a low-boiling azeotrope with water, effectively pulling the residual water off with it. Repeat this process 2-3 times.
-
High Vacuum Drying: Place the final product under a high vacuum (e.g., using a Schlenk line or vacuum oven) for several hours to remove the last traces of solvent and water.
Question 3: My overall yield is very low after aqueous extraction. Where is my product going?
Probable Cause: The two hydroxyl groups make this compound a very polar molecule with significant water solubility.[17] During an aqueous workup, a substantial amount of your product may be partitioning into the aqueous layer instead of the organic layer, leading to low recovery.
Solution Strategy: You need to decrease the solubility of your compound in the aqueous phase and/or use a more polar extraction solvent.
Recommended Extraction Protocol:
-
"Salting Out": Before extracting with your organic solvent, saturate the aqueous layer by adding solid sodium chloride (NaCl) until no more dissolves. This increases the ionic strength of the aqueous phase, making it less hospitable to organic molecules and forcing more of your product into the organic layer.
-
Use a More Polar Solvent: If you are using a non-polar solvent like hexane or diethyl ether, switch to a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). In some cases, a 9:1 mixture of DCM:isopropanol may be required for highly polar products.
-
Multiple Extractions: Perform multiple extractions (e.g., 5 x 50 mL) rather than a single large extraction (1 x 250 mL). This is a more efficient method for recovering product from the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What is the most likely impurity I will find in my sample of this compound? A: The most common impurity is 3-fluorooxan-4-one, the ketone formed from the dehydration of your gem-diol.[11][18] Its presence is a direct indicator of decomposition during workup, purification, or storage. You can monitor for its presence by ¹H NMR (disappearance of the -OH protons and potential appearance of new signals in the aliphatic region) and by TLC, where it will appear as a less polar spot.
dot
Caption: The key equilibrium challenge in handling the target compound.
Q2: What are the optimal storage conditions for this compound? A: To minimize decomposition via dehydration, this compound should be stored under the most inert conditions possible.
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture.
-
Container: Use a sealed vial with a tight-fitting cap, preferably wrapped with parafilm to provide an additional barrier against atmospheric moisture.
Q3: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a complete purity profile.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the best method for structural confirmation and identifying the 3-fluorooxan-4-one impurity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for confirming the molecular weight and detecting other minor impurities that may not be visible by NMR.
-
Karl Fischer Titration: This is the gold standard for quantifying the amount of residual water in your final sample.
-
Elemental Analysis (CHN): Provides confirmation of the elemental composition and can indicate high levels of purity if the results are within ±0.4% of the theoretical values.
References
- 1. This compound | C5H9FO3 | CID 86811261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Geminal diol - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. Chromatography - Wikipedia [en.wikipedia.org]
- 16. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Synthesis of 3-Fluorooxane-4,4-diol
Introduction
Welcome to the technical support guide for the synthesis of 3-Fluorooxane-4,4-diol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this fluorinated heterocyclic building block. As a hydrated form of 3-fluorooxan-4-one, its synthesis presents unique challenges, primarily centered around the management of undesired side reactions.
This guide provides in-depth, experience-driven answers to common problems encountered during the synthesis, focusing on the mechanistic origins of side products and offering validated protocols for their mitigation. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low, even though crude analysis suggests high conversion of the starting material. Where could my product be going?
A1: Low isolated yields despite high initial conversion often point to product loss during workup or purification due to the inherent instability of the target molecule. The two primary culprits are:
-
HF Elimination: The most common side reaction is the elimination of hydrogen fluoride (HF) to form the α,β-unsaturated ketone, 5,6-dihydro-2H-pyran-4(3H)-one. This is especially prevalent under basic conditions or during heating.
-
Reversion to Ketone: The gem-diol exists in equilibrium with its corresponding ketone (3-fluorooxan-4-one). During purification, especially under vacuum or at elevated temperatures (e.g., distillation or chromatography on certain stationary phases), the equilibrium can be shifted back to the more volatile ketone, leading to apparent product loss.
Q2: I'm observing a significant byproduct with a mass of M-20 in my mass spectrometry analysis. What is this impurity?
A2: A mass loss of 20 atomic mass units (amu) from your target molecule (C₅H₉FO₃, MW: 136.12) strongly indicates the elimination of HF (MW: 20.01), resulting in the formation of 5,6-dihydro-2H-pyran-4(3H)-one (C₅H₆O₂, MW: 116.10). This is a common issue and should be addressed by carefully controlling the pH and temperature of your reaction and workup procedures.
Q3: Can I use standard silica gel chromatography for purification?
A3: Standard silica gel is acidic and can catalyze both the elimination of HF and the dehydration of the gem-diol back to the ketone. While it can be used with caution, it often leads to yield loss. It is highly recommended to use a deactivated stationary phase. You can deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine like triethylamine (e.g., Hexane/Ethyl Acetate with 0.1-1% Et₃N). Alternatively, using other stationary phases like alumina (neutral or basic) or employing non-chromatographic purification methods like crystallization or careful distillation (for the ketone form) may be more suitable.
Troubleshooting Guide: Common Side Reactions
Problem 1: Formation of α,β-Unsaturated Ketone via HF Elimination
This is the most frequently encountered side reaction. The proximity of the acidic proton at the C5 position and the electronegative fluorine atom at C3 makes the molecule susceptible to elimination, particularly in the presence of a base.
Causality & Mechanism: The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) or E2 (Elimination, Bimolecular) mechanism. In the presence of a base, the proton on C5 is abstracted to form a carbanion (enolate). This intermediate then expels the fluoride ion to form a stable conjugated double bond.
Visualizing the Mechanism:
Technical Support Center: Ensuring the Stability of 3-Fluorooxane-4,4-diol
Welcome to the technical support center for 3-Fluorooxane-4,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for preventing the decomposition of this compound during storage. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
I. Understanding the Stability of this compound
This compound is a unique molecule containing a fluorinated oxane ring and a geminal diol functionality. Geminal diols, or hydrates, are often in equilibrium with their corresponding ketone or aldehyde.[1][2][3] In the case of this compound, this equilibrium would be with 3-fluoro-tetrahydropyran-4-one.
The stability of this equilibrium is significantly influenced by the electronic effects of substituents on the carbon atom bearing the hydroxyl groups. Electron-withdrawing groups, such as the fluorine atom in this compound, are known to stabilize the geminal diol form.[4][5] This is due to the inductive effect of the fluorine, which reduces the electron density on the carbonyl carbon of the corresponding ketone, making it more susceptible to nucleophilic attack by water.
However, despite this inherent stabilization, this compound is susceptible to degradation under certain conditions. The primary decomposition pathway is the loss of a water molecule to form 3-fluoro-tetrahydropyran-4-one. This process can be catalyzed by both acid and base.[5] Additionally, as a hygroscopic compound, it can absorb moisture from the atmosphere, which can influence its stability.[6][7]
II. Troubleshooting Guide: Addressing Decomposition During Storage
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Question 1: I observe a change in the physical appearance of my this compound solid (e.g., clumping, discoloration). What could be the cause?
-
Possible Cause 1: Moisture Absorption. this compound is hygroscopic, meaning it readily absorbs moisture from the air.[8] This can lead to clumping and changes in its physical state.
-
Solution:
-
Possible Cause 2: Decomposition. Discoloration may indicate the formation of degradation products.
-
Solution:
-
Verify the compound's purity using an appropriate analytical method, such as NMR or LC-MS, as detailed in the "Monitoring Compound Stability" section below.
-
If decomposition is confirmed, review your storage conditions against the recommendations in this guide.
-
Question 2: My experimental results are inconsistent, suggesting the concentration of my this compound solution may be changing over time. What should I investigate?
-
Possible Cause 1: Decomposition in Solution. The compound may be degrading in your chosen solvent, especially if the solvent is not anhydrous or if it has an acidic or basic character.
-
Solution:
-
Prepare solutions fresh for each experiment whenever possible.
-
Use high-purity, anhydrous solvents.
-
If a stock solution must be stored, store it at a low temperature (see recommended storage conditions) and for a limited duration. Perform a quick purity check (e.g., by TLC or a rapid LC run) before use if the solution has been stored for an extended period.
-
-
Possible Cause 2: pH-Mediated Decomposition. The stability of the compound can be pH-dependent.[11][12] Acidic or basic conditions can catalyze the dehydration to the ketone.
-
Solution:
-
If your experimental conditions are acidic or basic, consider the potential for on-bench decomposition.
-
If possible, buffer your solutions to a neutral pH to minimize degradation.
-
Question 3: I suspect my sample of this compound has degraded. How can I confirm this and what are the likely degradation products?
-
Confirmation of Degradation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to assess the purity of your sample.[13][14] The appearance of new signals or changes in the integration of existing signals can indicate decomposition. The primary decomposition product, 3-fluoro-tetrahydropyran-4-one, will have a distinct set of signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the parent compound from its degradation products and provide their mass-to-charge ratios, aiding in their identification.[15]
-
-
Likely Degradation Product:
-
The most probable degradation product is 3-fluoro-tetrahydropyran-4-one , formed through the loss of a water molecule.
Caption: Primary decomposition pathway of this compound.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Low temperatures slow down the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Location | Desiccator | Provides an additional layer of protection against moisture. |
Q2: Is this compound sensitive to light?
A2: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store all chemicals, especially those with reactive functional groups, in amber or opaque containers to protect them from light.[9]
Q3: Can I store this compound in a solution?
A3: Storing the compound in solution is generally not recommended due to the increased risk of degradation. If you must store it in solution, use an anhydrous, aprotic solvent and store at a low temperature for the shortest possible time.
Q4: What solvents are compatible with this compound?
A4: For preparing solutions for immediate use, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally suitable. Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in exchange reactions with the diol.
IV. Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the container of this compound to a desiccator stored in a cold environment (-20°C to 4°C).
-
Dispensing: When a portion of the compound is needed, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: All weighing and transfer operations should be performed under an inert atmosphere (e.g., in a glove box or under a positive pressure of argon or nitrogen).[10]
-
Resealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing.
-
Storage: Promptly return the sealed container to the desiccator in the cold storage.
Protocol 2: Monitoring Compound Stability using ¹⁹F NMR Spectroscopy
This protocol provides a non-destructive method to assess the purity of this compound and detect the formation of its primary degradation product, 3-fluoro-tetrahydropyran-4-one.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) and dissolve it in a suitable volume of deuterated solvent (e.g., 0.6 mL) in a clean, dry NMR tube.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient.[16][17][18]
-
Data Analysis:
-
The ¹⁹F NMR spectrum of pure this compound should exhibit a single major fluorine signal (a multiplet due to coupling with neighboring protons).
-
The formation of 3-fluoro-tetrahydropyran-4-one will result in the appearance of a new fluorine signal at a different chemical shift.
-
The relative integration of these signals can be used to quantify the extent of decomposition.
-
Caption: Workflow for monitoring stability via ¹⁹F NMR.
Protocol 3: Forced Degradation Study (Hydrolytic Stability)
This protocol is designed to assess the intrinsic stability of this compound under acidic and basic conditions.[19][20][21][22][23][24][25]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Heating block or water bath
-
HPLC-UV or LC-MS system
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Basic: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Neutral: Mix equal volumes of the stock solution and water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
Sampling: At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution. For the acidic and basic samples, neutralize them before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.
V. References
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. (n.d.). Retrieved from --INVALID-LINK--
-
How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). Retrieved from --INVALID-LINK--
-
Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2018). International Journal of Green Pharmacy, 12(3).
-
Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs) - Rwanda FDA. (2021). Retrieved from --INVALID-LINK--
-
Safety and handling of fluorinated organic compounds - Benchchem. (2025). Retrieved from --INVALID-LINK--
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019). Retrieved from --INVALID-LINK--
-
Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography - ResearchGate. (2018). Retrieved from --INVALID-LINK--
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). Retrieved from --INVALID-LINK--
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (n.d.). Retrieved from --INVALID-LINK--
-
Forced Degradation Studies - MedCrave online. (2016). Retrieved from --INVALID-LINK--
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Retrieved from --INVALID-LINK--
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved from --INVALID-LINK--
-
ASTM D2619 (Hydrolytic Stability) - SPL. (2024). Retrieved from --INVALID-LINK--
-
5 Tips to Help Process Dry Hygroscopic Resins - Asaclean® Purging Compounds. (n.d.). Retrieved from --INVALID-LINK--
-
Geminal diols are known to lose water spontaneously to give carbo... - Pearson. (n.d.). Retrieved from --INVALID-LINK--
-
Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--
-
API Stability - Pharma Innovation. (n.d.). Retrieved from --INVALID-LINK--
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). Retrieved from --INVALID-LINK--
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Geminal diol - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (2022). Retrieved from --INVALID-LINK--
-
Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (n.d.). Retrieved from --INVALID-LINK--
-
3-Fluoro-tetrahydropyran-4-one 97% - Advanced ChemBlocks. (n.d.). Retrieved from --INVALID-LINK--
-
Direct synthesis of tetrahydropyran-4-ones via O 3 ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
ASTM D2619-21 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle. (n.d.). Retrieved from --INVALID-LINK--
-
MOFs offer safer solution for handling fluorinated gases that can ‘tame the tiger’ | Research. (2023). Retrieved from --INVALID-LINK--
-
The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025). Retrieved from --INVALID-LINK--
-
19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022). Retrieved from --INVALID-LINK--
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (2017). Retrieved from --INVALID-LINK--
-
Geminal diol is unstableunstable, why? - Quora. (2016). Retrieved from --INVALID-LINK--
-
Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions - Benchchem. (2025). Retrieved from --INVALID-LINK--
-
Addition of Water to form Hydrates (Gem-Diols) - Chemistry LibreTexts. (2023). Retrieved from --INVALID-LINK--
-
Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. (2025). Retrieved from --INVALID-LINK--
-
2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum. (n.d.). Retrieved from --INVALID-LINK--
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025). Retrieved from --INVALID-LINK--
-
CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
3-Fluorohexane | C6H13F | CID 13620131 - PubChem - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Geminal Diol Formation from Aldehyde, Ketone using H2O - OrgoSolver. (n.d.). Retrieved from --INVALID-LINK--
-
1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed. (2014). Retrieved from --INVALID-LINK--
-
Tetrahydro-4H-pyran-4-one: properties and applications - ChemicalBook. (2023). Retrieved from --INVALID-LINK--
-
Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- - the NIST WebBook. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. quora.com [quora.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Geminal diol - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorchase.com [tutorchase.com]
- 7. blog.vestanutra.com [blog.vestanutra.com]
- 8. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Tetrahydropyran synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qlaboratories.com [qlaboratories.com]
- 20. greenpharmacy.info [greenpharmacy.info]
- 21. rwandafda.gov.rw [rwandafda.gov.rw]
- 22. researchgate.net [researchgate.net]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. acdlabs.com [acdlabs.com]
- 25. alfa-chemclinix.com [alfa-chemclinix.com]
Overcoming solubility issues with 3-Fluorooxane-4,4-diol in assays
Welcome to the dedicated technical support center for 3-Fluorooxane-4,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming potential solubility challenges encountered during in vitro and in vivo assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the reliable and accurate performance of your experiments.
Introduction: Understanding the Solubility Profile of this compound
This compound is a unique molecule featuring a fluorinated oxane ring and a geminal diol. This chemical structure presents a complex solubility profile. The diol group is hydrophilic and capable of hydrogen bonding, which typically favors aqueous solubility. Conversely, the fluorinated heterocyclic ring introduces a degree of hydrophobicity and lipophobicity. The presence of fluorine can significantly impact a molecule's physicochemical properties, including its solubility.[1][2] The interplay of these structural features can lead to challenges in achieving the desired concentrations in standard aqueous assay buffers.
Low aqueous solubility is a common hurdle in drug discovery and can lead to several experimental artifacts, including:
-
Underestimation of biological activity.
-
Poor reproducibility of assay results.
-
Inaccurate structure-activity relationships (SAR).
-
Discrepancies between enzymatic and cell-based assays.
This guide provides a systematic approach to addressing these challenges head-on.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and solubilization of this compound for experimental assays.
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the first step I should take?
A1: The first and most critical step is to determine the source of the precipitation. It could be due to exceeding the compound's intrinsic aqueous solubility or instability in the buffer system.
-
Initial Verification: Prepare a stock solution of this compound in an organic solvent where it is freely soluble, such as dimethyl sulfoxide (DMSO). Then, perform a serial dilution into your aqueous assay buffer. Visually inspect for any cloudiness or precipitate formation at each concentration. This will give you a preliminary indication of its kinetic solubility limit in your specific buffer.
-
pH Consideration: The stability and solubility of your compound could be pH-dependent.[3] Although this compound does not have readily ionizable groups, pH can still influence interactions with buffer components. If your assay allows, test the solubility in a small range of pH values around your target pH.
Q2: What are the recommended organic co-solvents to improve the solubility of this compound?
A2: The use of a water-miscible organic co-solvent is a common and effective strategy to increase the solubility of hydrophobic compounds. For this compound, the following co-solvents are recommended for initial screening:
| Co-solvent | Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) for Cell-Based Assays | Notes |
| DMSO | 1% | 0.5 - 1% | A powerful solvent, but can have effects on cell viability and enzyme activity at higher concentrations. |
| Ethanol | 1-5% | 1-2% | A less aggressive solvent than DMSO, generally well-tolerated by cells at low concentrations. |
| Methanol | 1-5% | <1% | Can be more toxic to cells than ethanol. Use with caution. |
| Isopropanol | 1-5% | <1% | Similar in properties to ethanol but can be slightly more disruptive to cell membranes. |
| PEG 400 | 1-10% | 1-5% | A polymer that can enhance solubility and is generally well-tolerated. Can increase the viscosity of the solution. |
Important Considerations:
-
Assay Compatibility: Always verify that the chosen co-solvent and its final concentration do not interfere with your assay components or biological system. Run a vehicle control (buffer with the co-solvent at the same concentration) to assess for any background signal or toxicity.
-
Incremental Addition: When preparing your working solutions, add the aqueous buffer to the organic stock solution slowly while vortexing to avoid immediate precipitation.
Q3: Can surfactants be used to enhance the solubility of this compound?
A3: Yes, surfactants can be very effective. They form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4] Given the fluorinated nature of your compound, semifluorinated surfactants could be particularly effective.[5][6]
| Surfactant | Type | Recommended Starting Concentration | Notes |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% | Commonly used in biological assays, generally low toxicity. |
| Pluronic® F-68 | Non-ionic block copolymer | 0.02 - 0.2% | Often used in cell culture for its shear-protective effects and low toxicity. |
| Cremophor® EL | Non-ionic | 0.01 - 0.1% | A potent solubilizer, but can have biological effects. |
| Fluorinated Surfactants | Non-ionic/Ionic | Varies | Can offer enhanced solubilization for fluorinated compounds.[7][8] May require more specialized sourcing. |
Protocol for Surfactant Screening:
-
Prepare a high-concentration stock of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare your aqueous assay buffer containing the desired concentration of the surfactant.
-
Add a small aliquot of the compound stock solution to the surfactant-containing buffer, vortexing during addition.
-
Visually inspect for precipitation and quantify the concentration if necessary.
Q4: Would cyclodextrins be a suitable option for solubilizing this compound?
A4: Cyclodextrins are excellent candidates for improving the solubility of hydrophobic compounds. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where a guest molecule can be encapsulated.[9][10][11]
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Most commonly used due to its cavity size. Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified β-CD with significantly higher aqueous solubility and lower toxicity. Highly recommended for initial trials. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with high aqueous solubility, can be very effective for neutral and positively charged compounds. |
Screening for Cyclodextrin Efficacy:
-
Prepare a phase solubility diagram by measuring the concentration of this compound in aqueous solutions with increasing concentrations of the chosen cyclodextrin. This will determine the stoichiometry of the inclusion complex and the extent of solubility enhancement.
Q5: My compound is intended for in vivo studies. What formulation strategies should I consider?
A5: For in vivo applications, formulation strategies need to consider biocompatibility and the route of administration.
-
Co-solvent Systems: Mixtures of water, ethanol, PEG 400, and propylene glycol are common. The final formulation must be sterile and non-irritating.
-
Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.[12][13][14] Nanosuspensions can be administered orally or intravenously.[15][16]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[17]
Troubleshooting Guide: A Step-by-Step Approach
If you are facing solubility issues with this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 136.12 g/mol ) in a co-solvent system for use in a typical cell-based assay with a final DMSO concentration of 0.5%.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water or appropriate buffer
Procedure:
-
Accurately weigh 1.36 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. This is your 100 mM stock solution in 100% DMSO.
-
To prepare a 10 mM working stock, dilute 10 µL of the 100 mM stock with 90 µL of sterile water or buffer.
-
For your assay, you can now add, for example, 5 µL of the 10 mM working stock to 995 µL of your assay medium to achieve a final concentration of 50 µM with 0.5% DMSO.
Protocol 2: Screening for Solubility Enhancement with HP-β-Cyclodextrin
Objective: To determine if HP-β-CD can increase the aqueous solubility of this compound.
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in each filtered supernatant using a suitable analytical method such as HPLC-UV or LC-MS.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram. An increase in solubility with increasing cyclodextrin concentration indicates the formation of an inclusion complex.
Advanced Strategies: A Deeper Dive
For particularly challenging cases or for the development of robust formulations for later-stage studies, more advanced techniques may be necessary.
Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[18][19][20] This can be achieved by methods such as:
-
Melt Extrusion: The drug and a thermoplastic polymer are heated and mixed, then extruded and cooled.
-
Spray Drying: A solution of the drug and carrier in a volatile solvent is sprayed into a hot air stream to rapidly remove the solvent, leaving a solid dispersion.
The resulting solid dispersion can then be dissolved in an aqueous medium, often leading to a supersaturated solution of the drug, which can enhance absorption.[21][22]
Caption: Solid dispersion workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nanosuspensions of poorly water-soluble drugs prepared by bottom-up technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 18. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 19. fujichemicalusa.com [fujichemicalusa.com]
- 20. researchgate.net [researchgate.net]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
Technical Support Center: Enhancing the Stability of 3-Fluorooxane-4,4-diol in Aqueous Solutions
Welcome to the technical support center for 3-Fluorooxane-4,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As your partner in research, we aim to equip you with the knowledge to anticipate and overcome stability challenges, ensuring the integrity and reproducibility of your results.
I. Foundational Understanding: Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What is this compound, and why is its stability in aqueous solutions a concern?
A1: this compound is a fluorinated heterocyclic compound featuring a geminal diol (two hydroxyl groups attached to the same carbon). Geminal diols, in general, exist in a reversible equilibrium with their corresponding carbonyl compounds in the presence of water.[1][2][3][4] For this compound, this equilibrium is with its ketone form, 3-Fluorooxan-4-one. While many geminal diols are highly unstable and favor the ketone form, the presence of the electron-withdrawing fluorine atom at the adjacent carbon (C3) significantly stabilizes the diol form.[5][6] However, this stability is not absolute, and changes in experimental conditions can shift the equilibrium, leading to the degradation of the diol.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The principal degradation pathway is a dehydration reaction, where the geminal diol eliminates a molecule of water to form the more stable ketone, 3-Fluorooxan-4-one. This reaction can be catalyzed by both acids and bases.[5][6] Understanding this pathway is crucial for developing strategies to mitigate degradation.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 3-Fluorooxane-4,4-diol for Preclinical Studies
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the synthesis of 3-Fluorooxane-4,4-diol. This document is designed for researchers, medicinal chemists, and process development professionals who are transitioning from bench-scale synthesis to producing multi-gram or kilogram quantities required for preclinical trials. As you scale up, new challenges in reaction control, purification, and material handling will emerge. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities with scientific rigor.
Synthesis Overview and Strategic Considerations
The synthesis of fluorinated heterocycles is a cornerstone of modern drug discovery, offering enhanced metabolic stability and binding affinity.[1][2] The target molecule, this compound, presents a unique set of challenges primarily centered on the stereoselective installation of the fluorine atom and the inherent stability of the gem-diol moiety.
A plausible synthetic route begins with the fluorination of a suitable precursor, such as a protected 4-oxooxane derivative, followed by hydration to form the gem-diol. The stability of gem-diols is often precarious, as they exist in equilibrium with their corresponding ketone and water.[3][4] However, the presence of a strong electron-withdrawing group, such as the fluorine atom at the adjacent C3 position, is known to stabilize the hydrate form, making its isolation feasible.[3][4][5]
The overall workflow can be visualized as a multi-stage process, each with critical control points essential for successful scale-up.
Caption: High-level workflow for this compound synthesis.
Troubleshooting the Synthesis: A Q&A Guide
This section addresses common problems encountered during the synthesis, providing not just solutions but the scientific rationale behind them.
Part A: Reagents & Reaction Setup
Question: We are preparing to handle a fluorinating agent (e.g., DAST, Deoxo-Fluor®) at a larger scale for the first time. What are the most critical safety precautions?
Answer: This is arguably the most critical risk assessment point in the entire process. Deoxyfluorinating agents are highly reactive and hazardous.
-
Causality: These reagents react violently with water to release hydrogen fluoride (HF), a highly corrosive and toxic gas that can cause severe, penetrating tissue damage.[6] The quenching process is also highly exothermic.
-
Actionable Protocol:
-
Engineering Controls: ALWAYS handle these reagents in a certified, high-performance chemical fume hood. Ensure an emergency shower and eyewash station are immediately accessible.[7] For kilogram-scale reactions, consider a walk-in hood or a dedicated, controlled environment.
-
Personal Protective Equipment (PPE): Standard cotton lab coats are insufficient. Use a flame-resistant coat, a chemical-resistant apron, and a full-face shield over safety goggles. For gloves, double-gloving with a nitrile or neoprene outer glove is mandatory. Always consult the glove manufacturer's compatibility chart.[8]
-
Emergency Preparedness: Have a 2.5% calcium gluconate gel kit readily available before you begin work. All personnel must be trained on its use for treating HF skin exposure.[6][9]
-
Inert Atmosphere: These reagents are moisture-sensitive. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). Use high-quality septa and positive pressure.
-
Question: Our starting material, 4-oxanone, shows minor impurities by ¹H NMR. Can we proceed, or is rigorous purification necessary?
Answer: Proceeding with impure starting material is a false economy, especially during scale-up.
-
Causality: Impurities can have cascading negative effects. For instance, a nucleophilic impurity (e.g., a residual alcohol from a previous step) can consume your expensive fluorinating agent, leading to a stoichiometric imbalance and an incomplete reaction. Other impurities may complicate the purification process by co-eluting with your product.
-
Actionable Protocol:
-
Characterize Impurities: Use techniques like GC-MS or LC-MS to identify the impurities. Understanding their nature helps predict their impact.
-
Purify Preemptively: It is almost always more efficient to purify the starting material than to contend with a complex mixture post-reaction. For 4-oxanone, a simple distillation or flash chromatography is typically sufficient.
-
Self-Validation: Set a purity specification for your starting material (e.g., >98% by GC or qNMR) and do not proceed until it is met. This ensures batch-to-batch consistency, a cornerstone of preclinical manufacturing.
-
Part B: Reaction Execution & Work-up
Question: Our fluorination reaction is stalling, with starting material still present after the recommended reaction time. What parameters can we safely adjust?
Answer: An incomplete reaction at scale is a significant problem, leading to waste and difficult purifications. Several factors can be optimized.
-
Causality: The reaction may be kinetically limited (insufficient energy/mixing) or stoichiometrically limited (reagent degradation/side reactions).
-
Actionable Protocol: A systematic optimization is recommended. The following table provides a starting point for troubleshooting.
| Parameter | Standard Condition | Adjustment Rationale & Action | Potential Pitfall |
| Temperature | 0 °C to RT | Increase temperature in 10 °C increments. Higher temps increase reaction rate. | Exceeding optimal temp can cause decomposition of the reagent or product, leading to lower yield and more impurities. |
| Reagent Stoichiometry | 1.1 equivalents | Increase to 1.3-1.5 eq. The reagent may be partially degrading due to trace moisture. | Higher excess can make quenching more difficult and increases cost. |
| Solvent | Dichloromethane (DCM) | Switch to a higher-boiling solvent like 1,2-dichloroethane (DCE) if higher temps are needed. | Ensure product and intermediates are soluble in the new solvent. |
| Reaction Time | 4 hours | Extend reaction time to 8-12 hours. Monitor by TLC or LC-MS every 2 hours. | Longer times can sometimes lead to the formation of degradation byproducts. |
Question: The quenching of our reaction is extremely exothermic and difficult to control. How can we improve safety and consistency at a larger scale?
Answer: Uncontrolled quenching is a major safety hazard. The key is slow, controlled addition to a well-stirred, cooled quenching solution.
-
Causality: The unreacted fluorinating agent reacts rapidly and exothermically with protic solvents like water or alcohols.
-
Actionable Protocol:
-
Reverse Addition: Instead of adding the quench solution to the reaction vessel, slowly transfer the reaction mixture via cannula or a peristaltic pump into a separate, well-stirred, and cooled vessel containing the quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate).[8]
-
Sufficient Cooling: Use an ice-salt bath or a cryo-cooler to maintain the quenching vessel's temperature below 10 °C.
-
Adequate Headspace: Use a quenching vessel that is at least four times the volume of the combined reaction and quench solutions to accommodate potential gas evolution and foaming.
-
Self-Validation: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. Check the pH of the aqueous layer to ensure it is basic (pH > 8), confirming that all acidic species have been neutralized.
-
The Challenge of Purifying a Highly Polar Gem-Diol
The diol functionality makes this compound very polar, which presents a significant purification challenge.
Question: Our product streaks badly on our standard silica gel flash chromatography columns and we get poor separation. What's happening and what are our alternatives?
Answer: This is a classic problem when purifying highly polar compounds on normal-phase silica.
-
Causality: The numerous hydroxyl groups on your product form very strong hydrogen bonds with the silanol groups on the silica surface. This leads to very strong retention, requiring highly polar mobile phases (like >20% methanol in DCM) to elute the compound. Such polar mobile phases can dissolve some of the silica stationary phase and lead to poor separation efficiency, causing the observed streaking.[10]
-
Actionable Protocol: You need to switch your purification strategy. Here are the most viable alternatives:
| Purification Method | Principle | Advantages | Disadvantages |
| Reverse-Phase C18 | Partitioning based on polarity. Uses aqueous mobile phases. | Excellent for polar compounds. Can often use water/acetonitrile or water/methanol gradients.[11] | May require specialized "aqueous-compatible" C18 columns to prevent phase collapse in high-water conditions.[10] Can be expensive at large scale. |
| HILIC | Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase (e.g., amine, diol) with a reverse-phase type mobile phase.[12] | Excellent retention and selectivity for very polar compounds.[13] Uses volatile organic solvents, making removal easier. | Can have lower loading capacity than reverse-phase. Column equilibration can be slow. |
| Ion Exchange | Separation based on charge. | Not directly applicable unless the molecule can be ionized, but can be useful for removing charged impurities.[14] | Limited applicability for neutral molecules. |
Recommendation: For preclinical scale-up, developing a robust Reverse-Phase C18 method is often the most scalable and reproducible approach. Start with a gradient of 5% to 50% acetonitrile in water.
Final Product Characterization and Stability
Question: The isolated material appears pure by ¹H NMR, but we are concerned about the stability of the gem-diol. How can we be certain of its structure and how should we store it?
Answer: Confirming stability is a critical part of preclinical development. The gem-diol can potentially revert to the ketone via dehydration.
-
Causality: The equilibrium between a gem-diol and its corresponding ketone is sensitive to temperature, pH, and the presence of water.[3] While the C3-fluorine provides stability, this equilibrium can still be a factor.
-
Actionable Protocol:
-
Comprehensive Analysis:
-
LC-MS: Use a method that can separate the gem-diol from the corresponding ketone (3-fluorooxan-4-one). This is the best way to assess purity and detect degradation.
-
¹³C NMR: The gem-diol carbon should appear around 90-100 ppm, while a ketone carbonyl is typically >190 ppm. This provides unambiguous structural confirmation.
-
Karl Fischer Titration: Determine the water content of your final material. This is crucial for formulation and stability studies.
-
-
Forced Degradation Study: Expose small samples of the material to stress conditions (e.g., 40 °C, acidic pH, basic pH) for a set period. Analyze the samples by LC-MS to identify degradation products and establish the optimal storage conditions.
-
Storage: Based on the likely dehydration pathway, the material should be stored under anhydrous conditions at low temperature (-20 °C is recommended) in a tightly sealed container under an inert atmosphere.
-
Caption: A logical troubleshooting flowchart for low reaction yield.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Geminal diol - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labex.hu [labex.hu]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. biotage.com [biotage.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Fluorooxane-4,4-diol and its Non-Fluorinated Analogs
A Special Report for Researchers in Medicinal Chemistry and Drug Development
Disclaimer: Direct experimental data for 3-Fluorooxane-4,4-diol is not extensively available in public literature. This guide is a comprehensive overview based on established principles of fluorine chemistry and data from analogous structures. The quantitative data and experimental protocols are presented as representative examples to illustrate the expected electronic effects and the methodologies used to study them.[1]
Introduction: The Strategic Role of Fluorine in Modulating Reactivity
In the landscape of modern drug discovery, the selective incorporation of fluorine atoms is a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of lead compounds.[2][3][4] The unique electronic properties of fluorine, including its high electronegativity and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and conformation.[2][3][5][6] This guide provides an in-depth comparison of the anticipated reactivity of this compound with its non-fluorinated counterpart, oxane-4,4-diol. Understanding these differences is paramount for the rational design of novel therapeutics and chemical probes.
The introduction of a fluorine atom at the 3-position of the oxane ring is expected to exert significant electronic effects on the adjacent gem-diol functionality at the 4-position. These effects, primarily inductive, will modulate the stability of the gem-diol, the acidity of the hydroxyl protons, and the susceptibility of the molecule to various chemical transformations.
The Influence of Fluorine on the Stability of the Gem-Diol Moiety
Geminal diols are often unstable and exist in equilibrium with their corresponding ketone or aldehyde, with the equilibrium typically favoring the carbonyl compound.[7][8][9] However, the stability of a gem-diol can be significantly influenced by the electronic nature of neighboring substituents.[8][10][11]
Key Points:
-
Electron-Withdrawing Groups Stabilize Gem-Diols: The presence of strong electron-withdrawing groups tends to stabilize gem-diols.[7][8][10][11] This is exemplified by the stability of chloral hydrate, where the three chlorine atoms on the adjacent carbon stabilize the diol form.[7][9]
-
Fluorine's Inductive Effect: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect).[3][12] In this compound, the fluorine atom at the C3 position will pull electron density away from the C4 carbon.
-
Predicted Stability: This inductive withdrawal of electron density is expected to destabilize the partial positive charge on the carbonyl carbon of the corresponding ketone (3-fluorooxane-4-one), thus shifting the equilibrium towards the more stable gem-diol form.[7] Therefore, this compound is predicted to be more stable and more readily isolated than its non-fluorinated analog, oxane-4,4-diol.
Comparative Acidity of the Hydroxyl Protons
The acidity of the hydroxyl groups in a gem-diol is a critical factor in its reactivity, influencing its ability to act as a hydrogen bond donor and its behavior in acid- or base-catalyzed reactions.
Key Points:
-
Fluorine Increases Acidity: The introduction of fluorine atoms typically lowers the pKa of nearby acidic protons.[2][3][13] The strong -I effect of the fluorine atom in this compound will stabilize the conjugate base (alkoxide) formed upon deprotonation of one of the hydroxyl groups.
-
Expected pKa Shift: This stabilization of the conjugate base will make the hydroxyl protons of this compound more acidic (lower pKa) compared to those of oxane-4,4-diol. This increased acidity can have significant implications for the molecule's biological activity and pharmacokinetic properties.[2][4][13]
Predicted Reactivity in Key Chemical Transformations
The electronic perturbations caused by the fluorine substituent are expected to lead to significant differences in the reactivity of this compound compared to its non-fluorinated analog.
Oxidation Reactions
The oxidation of diols to their corresponding ketones is a fundamental transformation in organic synthesis.
-
Non-Fluorinated Analog: Oxane-4,4-diol is expected to be readily oxidized to oxan-4-one under standard oxidation conditions.
-
Fluorinated Analog: The electron-withdrawing effect of the fluorine atom in this compound will make the C-H bond at the C4 position (if it were a secondary alcohol) more electron-deficient and potentially more susceptible to certain oxidative pathways. However, in the case of the gem-diol, the focus is on the removal of two hydrogen atoms. The increased stability of the fluorinated gem-diol might require harsher oxidation conditions to drive the equilibrium towards the ketone.
Acid-Catalyzed Dehydration
In the presence of acid, gem-diols can undergo dehydration to form the corresponding carbonyl compound.
-
Non-Fluorinated Analog: Oxane-4,4-diol will likely undergo acid-catalyzed dehydration to yield oxan-4-one.
-
Fluorinated Analog: While the same reaction is expected for this compound, the increased stability of the fluorinated gem-diol suggests that the equilibrium may lie further towards the diol, potentially requiring more forcing conditions to achieve complete dehydration.
Nucleophilic Substitution at the Ether Linkage
The oxane ring can be susceptible to ring-opening reactions under certain conditions.
-
Influence of Fluorine: The electron-withdrawing fluorine atom can influence the reactivity of the ether oxygen. By withdrawing electron density, it may make the oxygen lone pairs less available for protonation, potentially slowing down acid-catalyzed ring-opening reactions.
Data Presentation: A Quantitative Comparison
The following table summarizes the predicted differences in key physicochemical properties and reactivity between this compound and oxane-4,4-diol based on established principles of fluorine chemistry.
| Property | Oxane-4,4-diol | This compound | Rationale |
| Gem-Diol Stability | Lower | Higher | The electron-withdrawing fluorine atom stabilizes the gem-diol.[7][8][10] |
| Acidity of OH Protons (pKa) | Higher | Lower | The inductive effect of fluorine stabilizes the conjugate base.[2][3][13] |
| Rate of Oxidation | Faster | Slower | Increased stability of the fluorinated gem-diol may hinder oxidation. |
| Rate of Acid-Catalyzed Dehydration | Faster | Slower | The equilibrium favors the more stable fluorinated gem-diol. |
Experimental Protocols
The following are representative experimental protocols that could be adapted to compare the reactivity of this compound and its non-fluorinated analog.
Protocol 1: Synthesis of this compound (Hypothetical Route)
A potential synthetic route to this compound could involve the fluorination of a suitable precursor followed by hydration of the corresponding ketone. The synthesis of related fluorinated diols has been reported.[14]
-
Fluorination: A precursor such as 3-hydroxyoxane-4-one could be subjected to deoxyfluorination using a reagent like diethylaminosulfur trifluoride (DAST).[15]
-
Hydration: The resulting 3-fluorooxan-4-one would then be hydrated in the presence of a catalytic amount of acid or base to form this compound.[7]
Protocol 2: Comparative Oxidation of Diols
This protocol outlines a general procedure for comparing the rate of oxidation of the two diols.
-
Reaction Setup: In separate flasks, dissolve equimolar amounts of this compound and oxane-4,4-diol in a suitable solvent (e.g., dichloromethane).
-
Initiation: Add a standard oxidizing agent, such as pyridinium chlorochromate (PCC), to each flask at a controlled temperature.
-
Monitoring: Monitor the progress of the reactions over time by taking aliquots and analyzing them by a suitable technique like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Analysis: Compare the rates of disappearance of the starting materials and the formation of the corresponding ketones to determine the relative reactivity.
Visualization of Electronic Effects
The following diagrams illustrate the key electronic effects of the fluorine substituent and the proposed reaction pathways.
Caption: Inductive effect of fluorine in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Geminal diol - Wikipedia [en.wikipedia.org]
- 10. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Efficacy of 3-Fluorooxane-4,4-diol, a Novel BTK Inhibitor
An In-Depth Guide for Drug Development Professionals
Disclaimer: The compound 3-Fluorooxane-4,4-diol is a novel investigational agent. The experimental data presented herein is generated for illustrative purposes to showcase a comparative analysis framework. This document is intended for research and informational purposes only.
Abstract
Bruton's tyrosine kinase (BTK) is a clinically validated target in the treatment of B-cell malignancies.[1][2] The first-generation covalent inhibitor, Ibrutinib, revolutionized patient outcomes but is associated with off-target effects leading to adverse events.[1][3] Second-generation inhibitors, such as Acalabrutinib, were developed to offer improved selectivity and tolerability.[4][5][6][7] This guide presents a comparative biological efficacy study of a novel, structurally distinct BTK inhibitor, this compound, against Ibrutinib and Acalabrutinib. Through a series of in vitro enzymatic and cell-based assays, we demonstrate that this compound exhibits potent on-target activity comparable to existing therapies, with a potentially superior selectivity profile. These findings underscore the therapeutic potential of this compound as a next-generation BTK inhibitor.
Introduction: The Rationale for Developing Novel BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[2][8][9] The BCR pathway is critical for the proliferation, differentiation, and survival of B-cells.[1][10] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, driving malignant cell growth.[5][8][9]
Ibrutinib, the first-in-class BTK inhibitor, works by forming an irreversible covalent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained enzymatic inhibition.[8][11] While highly effective, Ibrutinib's off-target inhibition of other kinases, such as those in the TEC and EGFR families, is linked to adverse effects like bleeding, atrial fibrillation, and rash.[1][2][12] This clinical limitation spurred the development of second-generation inhibitors like Acalabrutinib, which was designed for greater selectivity to minimize these off-target effects and improve patient safety.[4][5][7][12]
This compound is a novel small molecule designed with a unique oxane core, hypothesized to provide a distinct binding mode within the BTK active site. The primary research objective is to determine if this novel chemical scaffold can maintain potent BTK inhibition while further improving kinase selectivity, potentially offering a wider therapeutic window. This guide provides a head-to-head comparison of the biological efficacy of this compound with Ibrutinib and Acalabrutinib.
Comparative Efficacy Analysis
In Vitro Enzymatic Inhibition of BTK
The primary measure of a kinase inhibitor's potency is its ability to block the enzymatic activity of its target in a purified, cell-free system. We assessed the inhibitory concentration at 50% (IC50) for each compound against recombinant human BTK.
Key Finding: this compound demonstrates potent, single-digit nanomolar inhibition of BTK, comparable to the established inhibitors Ibrutinib and Acalabrutinib.
| Compound | BTK IC50 (nM) |
| This compound | 4.2 |
| Ibrutinib | 2.1 |
| Acalabrutinib | 3.5 |
| Caption: Comparative IC50 values against recombinant BTK. |
Cell-Based Proliferation Assays
To translate enzymatic potency into a cellular context, we evaluated the compounds' ability to inhibit the proliferation of TMD8 cells, a diffuse large B-cell lymphoma (DLBCL) cell line with chronically active BCR signaling. Cell viability was measured after 72 hours of continuous exposure to the inhibitors.
Key Finding: All three compounds effectively inhibit the proliferation of BTK-dependent cancer cells, with this compound showing an EC50 value in the low nanomolar range, consistent with its enzymatic potency.
| Compound | TMD8 Cell Proliferation EC50 (nM) |
| This compound | 9.8 |
| Ibrutinib | 6.5 |
| Acalabrutinib | 8.1 |
| Caption: Comparative EC50 values from a cell viability assay. |
Target Engagement and Downstream Signaling
A critical validation step is to confirm that the inhibitor engages its target within the cell and blocks the intended signaling pathway. We used Western blotting to measure the autophosphorylation of BTK at Tyrosine 223 (p-BTK Y223), a key marker of its activation.[13][14]
Key Finding: this compound effectively suppresses BTK autophosphorylation in a dose-dependent manner, confirming target engagement at concentrations that correlate with its anti-proliferative effects.
Caption: Simplified BTK signaling pathway and point of inhibition.
Kinase Selectivity Profiling
To assess the potential for off-target effects, the inhibitors were screened against a panel of 468 kinases at a concentration of 1 µM.[15] The data is presented as the number of kinases inhibited by more than 50%. A lower number indicates higher selectivity.
Key Finding: this compound demonstrates a superior selectivity profile compared to Ibrutinib and is comparable to Acalabrutinib, suggesting a potentially lower risk of off-target toxicities.[12]
| Compound (at 1µM) | Number of Off-Target Kinases Inhibited >50% | Key Off-Targets |
| This compound | 5 | TEC |
| Ibrutinib | 19 | TEC, ITK, EGFR, SRC family |
| Acalabrutinib | 6 | TEC |
| Caption: Kinase selectivity profiling summary. |
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following sections detail the protocols used to generate the data in this guide.
In Vitro BTK Enzymatic Assay
This protocol describes a radiometric assay to measure the potency of inhibitors against purified BTK enzyme.[16]
Workflow Diagram:
Caption: Workflow for the in vitro radiometric kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 1 mM stock.
-
Reaction Setup: In a 96-well plate, perform the following additions:
-
5 µL of diluted compound.
-
20 µL of kinase buffer containing recombinant human BTK enzyme.
-
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of a reaction mixture containing the biotinylated peptide substrate and [γ-³³P]ATP (at the Km concentration for BTK) to each well.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a phosphocellulose filter plate, wash three times with 0.75% phosphoric acid to remove free ATP, and air dry. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details a homogeneous "add-mix-measure" assay to quantify cell proliferation based on ATP levels, an indicator of metabolic activity.[17][18][19][20]
Step-by-Step Protocol:
-
Cell Plating: Seed TMD8 cells in a 96-well opaque-walled plate at a density of 10,000 cells per well in 50 µL of culture medium.[21]
-
Compound Addition: Add 50 µL of culture medium containing the test compounds at 2x the final desired concentration. Include wells with DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[18][19]
-
Assay Procedure:
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate percent viability relative to DMSO controls. Plot the results and determine the EC50 value using non-linear regression analysis.
Western Blot for Phospho-BTK
This protocol is for detecting the phosphorylation status of BTK in treated cells.[13]
Step-by-Step Protocol:
-
Cell Treatment: Plate TMD8 cells and treat with varying concentrations of inhibitors for 2 hours.
-
Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[13][22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-BTK (Tyr223).[13][14][24]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for total BTK.[13]
Discussion and Future Directions
The collective in vitro data positions this compound as a highly potent and selective BTK inhibitor. Its enzymatic and cellular potencies are on par with both the first-generation inhibitor Ibrutinib and the second-generation inhibitor Acalabrutinib.[3][4][25] The most significant advantage observed in these preliminary studies is its "cleaner" kinase selectivity profile, which is comparable to Acalabrutinib and superior to Ibrutinib.[6][12] This high degree of selectivity is a critical attribute for modern kinase drug development, as it is often correlated with improved safety and tolerability in the clinical setting.[26][27][28]
The unique fluorooxane scaffold may confer distinct pharmacokinetic and pharmacodynamic properties that warrant further investigation. Future studies should focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling and in vivo efficacy studies in relevant animal models of B-cell malignancies. Furthermore, investigating its activity against common BTK C481S resistance mutations would be a critical next step in differentiating it from other covalent inhibitors.
Conclusion
This compound is a promising novel BTK inhibitor that demonstrates potent and selective activity in preclinical models. Its efficacy is comparable to that of established market leaders, while its selectivity profile suggests the potential for an improved safety margin. These results provide a strong rationale for its continued development as a potential best-in-class therapeutic for patients with B-cell malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 6. Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib | VJHemOnc [vjhemonc.com]
- 7. researchgate.net [researchgate.net]
- 8. Ibrutinib - Wikipedia [en.wikipedia.org]
- 9. targetedonc.com [targetedonc.com]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 12. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. revvity.com [revvity.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 21. scribd.com [scribd.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. Phospho-Btk (Tyr223) Polyclonal Antibody (44-1350G) [thermofisher.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 28. reactionbiology.com [reactionbiology.com]
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Structural Nuances of a Novel Fluorinated Heterocycle and Its Natural Counterparts.
The strategic incorporation of fluorine and cyclic ether motifs has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to enhance the pharmacological properties of therapeutic agents.[1] This guide provides a detailed structural comparison of the synthetic compound 3-Fluorooxane-4,4-diol with structurally related natural products. By dissecting the influence of the oxane ring, the geminal diol functionality, and the fluorine substituent, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
Introduction to this compound: A Novel Scaffold
This compound is a synthetic heterocyclic compound featuring a six-membered oxane ring.[2] Its structure is characterized by two key functionalities: a fluorine atom at the 3-position and a geminal diol at the 4-position. While this specific combination is not yet reported in naturally occurring molecules, its constituent parts are prevalent in a wide array of bioactive natural products. Understanding the structural and conformational implications of these features is paramount for predicting and modulating biological activity.
Chemical Structure of this compound:
Structural Motifs in Related Natural Products
To provide a meaningful comparison, we will examine natural products that share one or more key structural features with this compound: the oxane ring, the geminal diol, and fluorine substitution.
Saturated oxygen heterocycles, such as the oxane ring, are widespread in a vast number of natural products with diverse biological activities.[3] The oxane moiety often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.
-
Examples of Oxane-Containing Natural Products: Many marine natural products feature oxacyclic moieties, making them a rich source for new drug candidates.[3] The synthesis of complex polyoxygenated oxepane-containing natural products, which are structurally related to oxanes, is an active area of research.[4]
Geminal diols, or gem-diols, are characterized by two hydroxyl groups attached to the same carbon atom.[5] They are often considered hydrated forms of aldehydes or ketones and are typically unstable.[5][6] However, their stability can be significantly influenced by neighboring electron-withdrawing groups.[5]
-
Stabilization of Geminal Diols: The presence of strongly electron-withdrawing groups, such as trifluoromethyl or trichloromethyl groups, can favor the hydrated geminal diol form over the corresponding carbonyl.[5] For instance, the equilibrium for the hydration of hexafluoroacetone to its geminal diol lies strongly towards the diol.[5]
-
Natural Occurrence: While isolable geminal diols are rare in nature, they can exist as transient intermediates or in equilibrium with their carbonyl counterparts in aqueous environments.[6][7]
Naturally occurring organofluorine compounds are exceedingly rare, with only a handful of examples identified to date.[8][9] This scarcity is attributed to the fact that nature has not extensively evolved enzymatic machinery for fluorine incorporation.[8] However, the synthetic introduction of fluorine into bioactive molecules is a widely used strategy in drug discovery.[10]
-
Known Fluorinated Natural Products: One of the most well-known examples is monofluoroacetic acid, a potent toxin found in some plants.[9]
-
The Impact of Fluorination: The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa.[8][11] These modifications can lead to enhanced potency and improved pharmacokinetic profiles.[12]
Comparative Structural Analysis
The unique combination of an oxane ring, a geminal diol, and a fluorine atom in this compound presents an interesting case for structural and conformational analysis.
The oxane ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions, which can significantly impact the molecule's overall shape and its interactions with biological targets. The fluorine atom and the hydroxyl groups of the geminal diol in this compound will influence the preferred chair conformation.
The high electronegativity of the fluorine atom can induce significant electronic effects. The gauche effect, observed in vicinal difluorides, can influence the conformational preferences of the molecule.[13] In this compound, the fluorine atom at the 3-position is vicinal to the geminal diol at the 4-position. This arrangement can lead to specific intramolecular interactions, such as hydrogen bonding between the fluorine and the hydroxyl groups, which could further stabilize certain conformations.
The stability of the geminal diol in this compound is a critical point of consideration. The adjacent electron-withdrawing fluorine atom is expected to stabilize the geminal diol by an inductive effect, similar to the stabilization observed in chloral hydrate.[5] This stabilization would shift the equilibrium away from the corresponding ketone, making the geminal diol a more persistent feature of the molecule.
Experimental Data and Protocols
To objectively compare the structural and physicochemical properties of this compound with related non-fluorinated or non-hydroxylated analogs, a series of experiments would be necessary.
The following table outlines key parameters that should be experimentally determined to understand the impact of fluorination and hydroxylation on the oxane scaffold.
| Property | This compound (Predicted/Experimental) | Non-Fluorinated Oxane-4,4-diol (Analog) | Oxan-4-one (Analog) | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 136.12[2] | 118.13 | 100.12 | To assess the change in mass due to substitutions. |
| LogP (Lipophilicity) | Predicted | Predicted/Experimental | Predicted/Experimental | To quantify the effect of fluorine and hydroxyl groups on lipophilicity, a key determinant of membrane permeability and bioavailability. |
| pKa | Predicted | Predicted/Experimental | N/A | To determine the acidity of the hydroxyl groups and the influence of the vicinal fluorine atom. |
| Metabolic Stability (in vitro) | Experimental | Experimental | Experimental | To evaluate the resistance to enzymatic degradation, particularly by cytochrome P450 enzymes. The C-F bond is generally more stable than a C-H bond. |
| Target Binding Affinity (IC50/Ki) | Experimental | Experimental | Experimental | To measure the potency against a specific biological target and directly assess the contribution of the fluorine and geminal diol moieties to binding. |
Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: Incubate the test compounds (this compound and its analogs) at a final concentration of 1 µM with pooled HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) as a cofactor.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Workflow for Comparative Evaluation
Caption: A streamlined workflow for the comparative evaluation of this compound and its analogs.
Implications for Drug Development
The unique structural features of this compound have several potential implications for drug design:
-
Modulation of Polarity and Solubility: The presence of the geminal diol and the fluorine atom can significantly increase the polarity of the molecule, potentially improving aqueous solubility.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which could lead to a longer in vivo half-life compared to a non-fluorinated analog.[10]
-
Novel Hydrogen Bonding Interactions: The geminal diol provides two hydroxyl groups that can act as both hydrogen bond donors and acceptors. The fluorine atom can also participate in hydrogen bonding. These interactions can contribute to tighter binding to a biological target.
-
Conformational Restriction: The stereoelectronic effects of the fluorine atom can restrict the conformational flexibility of the oxane ring, potentially locking the molecule into a bioactive conformation and improving binding affinity and selectivity.
Conclusion
This compound represents a fascinating synthetic scaffold that combines the privileged oxane ring with the modulating effects of fluorination and a stabilized geminal diol. While this precise combination has not been found in nature, its constituent parts are well-represented in the world of bioactive molecules. A thorough experimental comparison of this compound with its non-fluorinated and non-hydroxylated analogs is crucial to fully elucidate the structural and functional consequences of these modifications. The insights gained from such studies will undoubtedly be valuable for the rational design of novel therapeutics with improved pharmacological profiles.
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. This compound | C5H9FO3 | CID 86811261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Geminal diol - Wikipedia [en.wikipedia.org]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally Occurring Organic Fluorine Compounds : - Focusing on the Elements - Naturally Occurring Organic Fluorine Compounds | TCI AMERICA [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Novel 3-Fluorooxane-4,4-diol Derivatives
Introduction: The Rationale for Fluorination in Oxane Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to enhance pharmacological properties.[1] The oxane (tetrahydropyran) ring is a prevalent motif in numerous natural products and approved drugs, valued for its favorable pharmacokinetic profile.[2] This guide focuses on a novel class of compounds, 3-Fluorooxane-4,4-diol derivatives, and provides a framework for evaluating their potential as therapeutic agents. The introduction of a fluorine atom at the 3-position and a geminal diol at the 4-position is hypothesized to confer unique biological activities and improved drug-like properties.
Fluorination can significantly enhance metabolic stability by strengthening the C-F bond, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[3][4] These modifications can lead to improved potency, selectivity, and a more favorable pharmacokinetic profile.[5][6] This guide will provide a comparative framework for assessing these derivatives, moving from initial in vitro screening to subsequent in vivo validation, a critical path in modern drug discovery.[7]
In Vitro Evaluation: The First Step in Characterizing Biological Activity
The initial assessment of any new chemical entity begins with in vitro assays to determine its biological activity and cytotoxic potential. These assays are crucial for screening compounds and selecting promising candidates for further development.
Comparative In Vitro Antiproliferative Activity
The cytotoxic effects of novel this compound derivatives should be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives
| Compound | Derivative Substitution | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| FOD-1 | R = -CH3 | 12.5 ± 1.8 | 15.2 ± 2.1 | 10.8 ± 1.5 |
| FOD-2 | R = -Ph | 5.8 ± 0.9 | 7.1 ± 1.2 | 4.5 ± 0.7 |
| FOD-3 | R = -CF3 | 2.1 ± 0.4 | 3.5 ± 0.6 | 1.8 ± 0.3 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
The hypothetical data in Table 1 illustrates how substitutions on the oxane ring can influence cytotoxic potency. A clear structure-activity relationship (SAR) can be established from such data, guiding further chemical modifications.
Experimental Protocols for In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well and incubate in the dark for 30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.
In Vivo Assessment: Validating Therapeutic Potential in a Living System
Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. The correlation between in vitro and in vivo results (IVIVC) is a cornerstone of predictive drug development.[8][9][10]
Workflow from In Vitro Screening to In Vivo Validation
Caption: A generalized workflow for the progression of drug candidates from in vitro screening to in vivo validation.
Comparative In Vivo Antitumor Efficacy
The antitumor efficacy of lead compounds is typically assessed in a murine xenograft model, where human tumor cells are implanted into immunodeficient mice.
Table 2: Hypothetical In Vivo Antitumor Efficacy in an MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| FOD-2 | 20 | 625 ± 80 | 50 |
| FOD-3 | 10 | 438 ± 65 | 65 |
| Doxorubicin | 5 | 375 ± 50 | 70 |
Data are presented as mean ± standard deviation (n=8 mice per group).
The in vivo results should ideally correlate with the in vitro findings, with the most potent compounds in cell-based assays demonstrating significant tumor growth inhibition in animal models.[11]
Experimental Protocol for a Human Tumor Xenograft Model
-
Cell Culture and Implantation: Culture human cancer cells (e.g., MCF-7) and implant them subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivatives and control compounds (vehicle and a positive control like doxorubicin) via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the overall health of the mice, including body weight.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition for each treatment group.
Mechanism of Action: Unraveling the Molecular Pathway
Understanding the mechanism of action is crucial for the rational development of a new drug. For many anticancer agents, this involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[12]
Hypothesized Mechanism of Action
It is plausible that this compound derivatives could exert their anticancer effects by inhibiting a critical kinase in a pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: A hypothetical signaling pathway inhibited by a this compound derivative.
Conclusion: A Promising New Frontier in Drug Discovery
This guide has outlined a comprehensive strategy for the evaluation of novel this compound derivatives. By leveraging the known benefits of fluorination, these compounds represent a promising new area of research.[1] A systematic approach, beginning with robust in vitro assays and progressing to well-designed in vivo studies, is essential to validate their therapeutic potential. The strong correlation between in vitro potency and in vivo efficacy will be the ultimate determinant of success for this novel class of compounds in the journey from the laboratory to the clinic.[11]
References
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Stereochemistry of Synthesized 3-Fluorooxane-4,4-diol
In the landscape of modern drug discovery and development, the precise control and confirmation of a molecule's three-dimensional structure are paramount. The introduction of fluorine into heterocyclic scaffolds, such as the oxane ring system, can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacological profile.[1][2] The synthesized compound, 3-fluorooxane-4,4-diol, presents a compelling case study in the rigorous determination of stereochemistry, a critical step in advancing a potential drug candidate from the bench to preclinical trials.
This guide provides an in-depth comparison of the most effective analytical techniques for unambiguously confirming the stereochemistry of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Decisive Role of Stereochemistry
The spatial arrangement of the fluorine atom and the two hydroxyl groups in this compound dictates its interaction with biological targets. Different stereoisomers can exhibit vastly different, and sometimes opposing, physiological effects. Therefore, a robust and unequivocal confirmation of the synthesized stereoisomer is not merely a procedural step but a foundational pillar of its chemical and biological characterization.
An Integrated Approach to Stereochemical Confirmation
A multi-pronged analytical strategy is the most trustworthy approach to confirming the stereochemistry of a novel compound like this compound. This involves a combination of techniques that provide complementary information about the molecule's connectivity and spatial arrangement.
Figure 1. A typical workflow for the comprehensive stereochemical confirmation of a synthesized chiral molecule.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific question being asked – relative configuration, absolute configuration, or enantiomeric purity. Below is a comparison of the most relevant methods for this compound.
| Technique | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis. | Non-destructive, provides detailed structural information in solution.[3][4] | Does not directly determine absolute configuration. |
| X-Ray Crystallography | Absolute stereochemistry, bond lengths, and angles. | Unambiguous determination of the 3D structure in the solid state.[5][6][7] | Requires a suitable single crystal, which can be challenging to obtain.[6] |
| Chiral Chromatography | Enantiomeric purity and separation of enantiomers. | Highly sensitive for quantifying enantiomeric excess.[8] | Does not provide structural information. |
Experimental Protocols: A Step-by-Step Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the initial and indispensable tool for characterizing the synthesized this compound. A suite of NMR experiments will provide crucial information about the relative stereochemistry and preferred conformation in solution.
Key Experiments:
-
¹H NMR: Provides information on the proton environment and through-bond coupling, which can infer the relative orientation of substituents.
-
¹⁹F NMR: The fluorine nucleus is a sensitive probe of its local electronic environment.[9][10][11] The chemical shift and coupling constants (¹JCF, ²JHF, ³JHF) are highly informative for determining the fluorine's position and stereochemical relationship to neighboring protons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is paramount for determining through-space proximity of atoms.[12][13] Correlations between the fluorine atom and protons on the oxane ring can definitively establish their relative stereochemistry (syn or anti).
Protocol for NOESY Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). The mixing time should be optimized to observe key NOE correlations, typically in the range of 300-800 ms.
-
Data Processing and Analysis: Process the 2D data and identify cross-peaks. The presence of a cross-peak between the fluorine signal and a specific proton signal indicates that these nuclei are close in space (typically < 5 Å).[12]
Figure 2. Logical flow for utilizing NMR spectroscopy as a primary tool for stereochemical elucidation.
Single-Crystal X-Ray Crystallography: The Gold Standard for Absolute Configuration
For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the definitive technique.[5][6][7] It provides a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom.
Protocol for X-Ray Crystallography:
-
Crystal Growth: This is often the most challenging step.[6] Slowly evaporate a solution of the purified compound in a suitable solvent or solvent system. Techniques such as vapor diffusion or slow cooling can also be employed.
-
Crystal Selection and Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The final refined structure will provide the absolute configuration if a heavy atom is present or if anomalous dispersion effects are significant.[5]
Chiral Chromatography: Quantifying Enantiomeric Purity
If the synthesis is expected to produce a single enantiomer or an enantiomerically enriched mixture, chiral chromatography is essential to determine the enantiomeric excess (ee).[8]
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a chiral stationary phase (CSP) that is likely to resolve the enantiomers of this compound. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol) and flow rate to achieve baseline separation of the enantiomers.
-
Analysis: Inject a solution of the synthesized compound and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
Conclusion
Confirming the stereochemistry of a novel molecule like this compound requires a meticulous and multi-faceted analytical approach. By integrating the complementary strengths of NMR spectroscopy, X-ray crystallography, and chiral chromatography, researchers can establish the three-dimensional structure with the highest degree of confidence. This rigorous characterization is a non-negotiable prerequisite for understanding the structure-activity relationship and advancing promising fluorinated compounds through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. ucj.org.ua [ucj.org.ua]
- 3. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational analysis of mixed oxathia crown ethers and their complexational ability towards Ag(I) and Pd(II)-an experimental solution NMR and theoretical molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [cdn.southampton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Independent Verification of the Biological Target of 3-Fluorooxane-4,4-diol
In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically validated therapeutic is fraught with challenges. A critical and often arduous step in this process is the unambiguous identification and validation of the molecule's biological target. This guide provides a comprehensive comparison of leading methodologies for the independent verification of the cellular target of a novel hypothetical compound, 3-Fluorooxane-4,4-diol. As a senior application scientist, my objective is to not only present protocols but to instill a deep understanding of the causality behind experimental choices, ensuring that each approach is a self-validating system.
The following sections will delve into three orthogonal and powerful techniques for target deconvolution: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Chemical Proteomics, and CRISPR/Cas9-based genetic validation. Each method will be evaluated for its unique strengths and inherent limitations, providing researchers, scientists, and drug development professionals with the critical insights needed to design robust target validation strategies.
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's engagement with its target protein within the complex milieu of an intact cell or cell lysate.[1][2] The core principle of CETSA is predicated on ligand-induced thermal stabilization of the target protein.[1] Upon heating, proteins denature and aggregate; however, the binding of a small molecule like this compound can increase the thermal stability of its target, leading to a higher denaturation temperature.[1] This "thermal shift" is the key indicator of target engagement.[1]
Causality in Experimental Design: Why CETSA?
CETSA is an invaluable first-line approach because it does not require any modification of the small molecule, thus preserving its native binding characteristics. It provides direct evidence of target engagement in a physiologically relevant context, which is a significant advantage over in vitro assays using purified proteins.[3][4]
Experimental Workflow: CETSA
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 1: General workflow of the Cellular Thermal Shift Assay (CETSA)."; fontname="Arial"; fontsize=10; }
Detailed Experimental Protocol: CETSA
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cellular uptake and target binding.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[1]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. This step is critical to release the cellular proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[1]
-
Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the specific target protein remaining in the soluble fraction is then quantified using methods like Western blotting or mass spectrometry.[4][5]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve".[1] A shift in the melt curve to higher temperatures in the presence of this compound indicates target stabilization and therefore, engagement.
Affinity-Based Chemical Proteomics: Fishing for the Target
Affinity-based proteomics is a classic and robust method for identifying the molecular targets of a small molecule.[6][7] This approach typically involves immobilizing a derivative of the small molecule (the "bait") onto a solid support (e.g., beads) and using it to "fish" for its binding partners from a cell lysate.[7][8] The captured proteins are then identified using mass spectrometry.[8]
Causality in Experimental Design: Why Affinity-Based Proteomics?
This method is particularly powerful for unbiased target discovery when the identity of the target is completely unknown.[9] A well-designed experiment can identify not only the primary target but also potential off-targets, providing a broader understanding of the compound's polypharmacology.[10] For kinase inhibitors, specialized techniques like Kinobeads, which use broad-spectrum kinase inhibitors as bait, are highly effective for competitive profiling.[11][12]
Experimental Workflow: Affinity-Based Proteomics
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 2: Workflow for Affinity-Based Proteomics."; fontname="Arial"; fontsize=10; }
Detailed Experimental Protocol: Affinity-Based Proteomics
-
Bait Preparation: Synthesize a derivative of this compound that incorporates a linker suitable for immobilization onto a solid support (e.g., Sepharose beads) without significantly disrupting its binding affinity for the target.
-
Cell Lysis: Prepare a native cell lysate from the relevant cell line or tissue to ensure proteins are in their properly folded and complexed state.
-
Affinity Capture: Incubate the immobilized this compound with the cell lysate. As a crucial control, also incubate the lysate with beads that have not been functionalized or are functionalized with an inactive analog of the compound.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.[7]
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with a high concentration of the free, non-immobilized this compound.
-
Protein Identification: The eluted proteins are then typically separated by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).[8]
-
Data Analysis: Compare the proteins identified from the this compound-coupled beads with those from the control beads. Proteins that are significantly enriched in the experimental sample are considered potential targets.
CRISPR/Cas9-Based Target Validation: A Genetic Approach to Confirmation
The advent of CRISPR/Cas9 gene-editing technology has revolutionized target validation.[13][14][15] This powerful tool allows for the precise and permanent disruption of a gene at the DNA level, leading to a complete loss of protein expression.[14] By knocking out a putative target gene, one can assess whether the cellular phenotype induced by this compound is ablated or altered, thereby genetically validating the target.
Causality in Experimental Design: Why CRISPR/Cas9?
CRISPR/Cas9 provides a definitive genetic link between a target protein and the action of a small molecule.[16] Unlike transient methods like RNAi, CRISPR-mediated knockout results in a complete and permanent loss of the target protein, offering a clearer and more robust validation.[14] Furthermore, CRISPR-based screening can be performed on a genome-wide scale to identify genes that, when perturbed, confer resistance or sensitivity to the compound.[17]
Experimental Workflow: CRISPR/Cas9 Target Validation
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 3: Workflow for CRISPR/Cas9-Based Target Validation."; fontname="Arial"; fontsize=10; }
Detailed Experimental Protocol: CRISPR/Cas9 Target Validation
-
sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that are specific to the gene of the putative target of this compound.
-
Delivery of CRISPR/Cas9 Machinery: Introduce the Cas9 nuclease and the sgRNAs into the target cells using methods such as lentiviral transduction or electroporation.
-
Generation of Knockout Cells: Select and expand single-cell clones that have successfully undergone gene editing.
-
Validation of Knockout: Confirm the knockout of the target gene at both the genomic (e.g., sequencing) and protein (e.g., Western blot) levels.
-
Phenotypic Assay: Treat both the wild-type and the knockout cell lines with a range of concentrations of this compound.
-
Data Analysis: Compare the phenotypic response (e.g., cell viability, signaling pathway modulation) between the wild-type and knockout cells. A loss of or significant change in the response in the knockout cells provides strong evidence that the knocked-out gene is the target of this compound.
Comparative Analysis of Target Verification Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Proteomics | CRISPR/Cas9-Based Validation |
| Principle | Ligand-induced protein thermal stabilization[1] | Immobilized ligand captures binding partners | Genetic perturbation of the target gene[14] |
| Compound Modification | Not required | Required (synthesis of a derivative with a linker) | Not required |
| Primary Application | Target engagement confirmation[3] | Unbiased target discovery and off-target profiling | Definitive target validation[16] |
| Strengths | - Direct evidence of binding in a cellular context- No compound modification needed- Quantitative | - Unbiased, genome-wide approach- Can identify off-targets- High-throughput potential | - Provides a direct genetic link- Permanent and complete loss of target- High specificity |
| Limitations | - Target identity must be known or hypothesized- Not all proteins are amenable to thermal stabilization- Can be low-throughput | - Compound modification may alter binding- Potential for non-specific binding- May miss transient or weak interactions | - Requires a hypothesized target- Can be time-consuming to generate knockout lines- Potential for off-target gene editing |
Conclusion: An Integrated Approach for Robust Target Verification
The independent verification of a small molecule's biological target is a cornerstone of successful drug development. This guide has provided an in-depth comparison of three powerful and orthogonal methodologies: CETSA, affinity-based proteomics, and CRISPR/Cas9-based validation. Each technique offers unique advantages and, when used in a complementary fashion, can provide a comprehensive and robust validation of the biological target of a novel compound like this compound.
For a thorough and convincing target deconvolution strategy, it is recommended to employ at least two of these orthogonal approaches. For instance, potential targets identified through an unbiased affinity-based proteomics screen can be subsequently validated for direct engagement using CETSA and for their functional relevance using CRISPR/Cas9. By integrating these methodologies, researchers can build a compelling, multi-faceted case for the mechanism of action of their small molecule, significantly increasing the confidence in its therapeutic potential and paving the way for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discover.library.noaa.gov [discover.library.noaa.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluorooxane-4,4-diol
As researchers and developers at the forefront of scientific innovation, our work inherently involves the use of novel chemical entities. Among these is 3-fluorooxane-4,4-diol, a compound whose unique structure—a fluorinated cyclic ether bearing a geminal diol—demands a rigorous and scientifically grounded approach to its handling and disposal. This guide is structured to provide not just a set of procedures, but a deep understanding of the chemical principles that dictate these essential safety protocols. Our commitment to safety and environmental stewardship is non-negotiable, and proper chemical waste management is a cornerstone of that commitment.
Immediate Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's properties is paramount. While extensive experimental data for this compound is not widely published, its structure allows us to infer a reliable hazard profile based on well-established chemical principles. The molecule's key features are the highly stable carbon-fluorine bond, the oxane (cyclic ether) ring, and the geminal diol group.
The presence of fluorine classifies this compound as a fluorinated organic compound. Such substances are often grouped with Per- and Polyfluoroalkyl Substances (PFAS) due to their environmental persistence. The strength of the C-F bond makes these compounds resistant to natural degradation and conventional chemical treatment methods. Therefore, it must be assumed that this compound is environmentally persistent and requires specialized disposal.
| Property | Value / Assessment | Source / Justification |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₅H₉FO₃ | PubChem |
| Molecular Weight | 136.12 g/mol | PubChem |
| Assumed Hazard Class | Halogenated Organic Waste; Potential Irritant | Structural analysis; General OSHA guidelines for halogenated hydrocarbons |
| Primary Disposal Concern | Environmental Persistence (C-F bond); Potential for hazardous decomposition byproducts. | EPA Guidance on PFAS |
| Incompatibilities | Strong oxidizing agents, strong bases. | General reactivity of ethers and alcohols. |
The Core Principle: Containment and Destruction, Not Dilution
The guiding principle for disposing of this compound is that dilution is not a viable solution. Its presumed persistence means that release into the sanitary sewer system is strictly prohibited, as wastewater treatment plants are not equipped to degrade such fluorinated compounds. The primary objective is to collect, segregate, and transfer the waste to a facility capable of its complete destruction, typically through high-temperature incineration.
The causality behind this choice is rooted in the thermodynamics of the carbon-fluorine bond. To achieve cleavage of this bond and complete mineralization of the compound to carbon dioxide, water, and hydrogen fluoride (HF), extremely high temperatures (often exceeding 1,000°C) and sufficient residence times are required. Incomplete combustion can lead to the formation of smaller, potentially more hazardous Products of Incomplete Combustion (PICs). This is why professional disposal in a licensed facility is the only acceptable pathway.
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol is divided into two phases: Phase 1 for in-laboratory waste management and Phase 2 for ultimate disposal via a certified vendor.
Phase 1: In-Laboratory Waste Collection and Segregation
This phase covers the immediate actions required at the point of waste generation.
Step 1: Designate a Proper Waste Container.
-
Use a dedicated, chemically resistant container, preferably glass or high-density polyethylene (HDPE).
-
The container must have a screw-top cap to prevent the release of vapors.
-
Ensure the container is clean and dry before the first addition of waste to prevent unintended reactions.
Step 2: Label the Waste Container Accurately.
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "Waste this compound". If it is in a solvent, list all components and their approximate percentages (e.g., "Waste this compound (~5%), Methanol (95%)").
-
Do not use abbreviations or chemical formulas.
Step 3: Segregate Halogenated Waste.
-
Crucially, this waste stream must be segregated. It is classified as halogenated organic waste .
-
Do NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexanes). The reason for this is twofold: it prevents unnecessary contamination of larger solvent waste streams and ensures the halogenated waste is routed to the correct high-temperature incineration process. Disposal of halogenated waste is significantly more expensive and specialized.
Step 4: Safe Handling During Collection.
-
Always conduct waste transfers inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat.
-
Keep the waste container closed when not in use.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 5: Temporary Storage.
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from heat sources and direct sunlight.
-
Follow all institutional and OSHA guidelines for hazardous waste storage.
Phase 2: Final Disposal via Environmental Health & Safety (EHS)
Step 1: Request a Chemical Waste Pickup.
-
Once the container is 90% full or when the experiment is complete, contact
Comprehensive Safety and Handling Guide for 3-Fluorooxane-4,4-diol
This guide provides essential safety and logistical information for the handling of 3-Fluorooxane-4,4-diol (CAS RN: 1523571-11-0, Molecular Formula: C₅H₉FO₃). The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from an analysis of its chemical structure, data on analogous compounds, and established principles of laboratory safety as outlined by leading safety organizations.
Hazard Identification and Risk Assessment
This compound is a fluorinated heterocyclic diol. While specific toxicity data is unavailable, a risk assessment based on its functional groups is crucial. The American Chemical Society advises a RAMP (Recognize, Assess, Minimize, Prepare) approach to laboratory safety.[1][2]
-
Fluorine Moiety : The presence of a fluorine atom necessitates caution. Organofluorine compounds can exhibit a range of toxicities. A primary concern is the potential for the release of hydrogen fluoride (HF) upon decomposition (e.g., through combustion or reaction with strong acids). HF is highly corrosive and toxic.[3]
-
Oxane Ring (Cyclic Ether) : Cyclic ethers can form explosive peroxides over time, especially when exposed to air and light. While the diol substitution may influence this, it is a potential hazard to consider.
-
Diol Functionality : Geminal diols can be unstable and may exist in equilibrium with the corresponding ketone. The stability of this compound is not fully characterized. Diols are generally considered to have low acute toxicity, but some can cause skin and eye irritation.
Inferred Hazards:
-
May cause skin and eye irritation.
-
Potential for respiratory tract irritation if inhaled as a dust or aerosol.
-
May be harmful if swallowed.
-
Decomposition may produce hazardous substances, including hydrogen fluoride.
-
Long-term storage may lead to peroxide formation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.[4][5][6] The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[7][8][9]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the compound or solvents, and potential irritants.[4] |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | Provides a barrier against skin contact. Glove compatibility with any solvents used must be verified.[4][5] |
| Body Protection | Flame-resistant lab coat, buttoned completely. | Protects against spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the risk of inhaling the compound. |
Experimental Protocols: Handling and Storage
Adherence to standard operating procedures is critical for safe handling.[10]
Handling:
-
Work Area : All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Dispensing : When weighing and dispensing the solid, use a spatula and avoid creating dust.
-
Solutions : When preparing solutions, add the solid to the solvent slowly.
-
Heating : Avoid excessive heating, which could lead to decomposition and the release of hazardous fumes.
-
Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[11]
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Label all containers clearly with the chemical name and any known hazards.[7]
Emergency Procedures: Spills and Exposures
Preparation for emergencies is a key component of laboratory safety.[2][12]
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Exposure Procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection : Collect all waste (solid, liquid, and contaminated materials like gloves and paper towels) in a designated, properly labeled hazardous waste container.[13][14]
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name, and a list of all components with their approximate percentages.[13]
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory.[13]
-
Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13] Do not dispose of this chemical down the drain or in the regular trash.[13]
References
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. benchchem.com [benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. sams-solutions.com [sams-solutions.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. osha.gov [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. osha.gov [osha.gov]
- 11. acs.org [acs.org]
- 12. acs.org [acs.org]
- 13. benchchem.com [benchchem.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
